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3-Tert-butyl-1-methyl-1H-pyrazol-4-amine Documentation Hub

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Core Science & Biosynthesis

Foundational

Safety Data Sheet (SDS) and handling precautions for pyrazole amines

The Pyrazole Amine Protocol: Advanced Safety, Toxicology, and Handling in Pharmaceutical Synthesis Executive Summary In the landscape of modern drug discovery, pyrazole amines (aminopyrazoles) serve as critical scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole Amine Protocol: Advanced Safety, Toxicology, and Handling in Pharmaceutical Synthesis

Executive Summary

In the landscape of modern drug discovery, pyrazole amines (aminopyrazoles) serve as critical scaffolds for kinase inhibitors, analgesics, and anti-inflammatory agents. However, their utility is matched by a complex hazard profile characterized by skin sensitization, potential genotoxicity, and corrosivity. This guide moves beyond the static text of a Safety Data Sheet (SDS), providing researchers with a dynamic, risk-based operational framework for handling these compounds.

Molecular Hazard Profiling: The Chemical Basis of Risk

To handle pyrazole amines safely, one must understand the causality between their molecular structure and their biological effects.

The Nucleophilic/Basic Paradox

Pyrazole amines (e.g., 3-aminopyrazole, 4-aminopyrazole) possess an exocyclic amine group attached to a nitrogen-rich heterocyclic ring.

  • Basicity & Corrosivity: The lone pair on the exocyclic nitrogen, combined with the electron-rich ring, makes these compounds organic bases. Upon contact with moist mucous membranes (eyes, respiratory tract), they can hydrolyze to release hydroxide ions, causing immediate tissue damage ranging from irritation to severe burns.

  • Skin Permeation: The relatively low molecular weight and lipophilic nature of the pyrazole ring facilitate dermal absorption. Once absorbed, the amine functionality can react with skin proteins (haptenization), leading to allergic contact dermatitis.

Toxicological Endpoints (SDS Section 11)
  • Acute Toxicity: Most pyrazole amines fall into GHS Category 3 or 4 for oral toxicity. However, the speed of onset can be rapid due to high bioavailability.

  • Genotoxicity: As nitrogen-containing heterocycles, these compounds are often flagged for potential mutagenicity (AMES positive) until proven otherwise. This necessitates handling them as "Potent Compounds" (OEB 3 or higher) in early discovery.

Comparative Hazard Analysis

The following table synthesizes data from various regulatory dossiers to highlight the diversity of hazards within this subclass.

Table 1: Comparative GHS Classifications of Common Pyrazole Amines

CompoundCAS No.Physical StatePrimary GHS HazardsCritical Storage Parameter
3-Aminopyrazole 1820-80-0Solid (Crystalline)Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Dam. 1Hygroscopic; Store under inert gas
4-Aminopyrazole 28466-26-4SolidAcute Tox. 4; Skin Sens. 1; Muta. 2 (Suspected)Light Sensitive; Refrigerate
1-Methyl-4-aminopyrazole 69843-13-6Liquid/Low MP SolidSkin Corr. 1B; Eye Dam. 1; Acute Tox. 3 (Dermal)Air Sensitive; Oxidation risk

Note: Classifications may vary by vendor. Always consult the specific vendor SDS for the batch in hand.

Operational Handling Framework

This section translates hazard data into engineering controls. The primary goal is Containment at Source .

Engineering Controls Logic
  • Solids (< 100 mg): Standard Chemical Fume Hood (CFH) with face velocity > 0.5 m/s.

  • Solids (> 100 mg or Fine Powder): Weighing requires a Powder Containment Balance Enclosure or a Static-Dissipative Glovebox. The electrostatic nature of crystalline pyrazoles often leads to particle flight, increasing inhalation risk.

  • Liquids/Solutions: Standard CFH.

Personal Protective Equipment (PPE) Matrix

Relience on standard nitrile gloves is often insufficient for aromatic amines due to rapid permeation.

  • Primary Barrier (Gloves): Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection/Dexterity).

    • Outer Layer: Laminate film (e.g., Silver Shield™) or thick Nitrile (> 8 mil) if handling concentrated stock solutions.

  • Respiratory: If engineering controls are breached or during spill cleanup, a Full-Face Respirator with ABEK (Organic Vapor/Inorganic/Acid/Ammonia) cartridges is required. P3/N100 filters must be attached for solid particulates.

Workflow Visualization

The following diagram illustrates the decision logic for selecting controls and PPE based on the physical state and quantity of the pyrazole amine.

Handling_Protocol Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Qty Quantity > 100mg? Solid->Qty Hood Standard Fume Hood (Face Velocity > 0.5 m/s) Liquid->Hood Qty->Hood No Enclosure HEPA Powder Enclosure or Glovebox Qty->Enclosure Yes PPE_Std PPE: Lab Coat, Safety Glasses, Double Nitrile Gloves Hood->PPE_Std PPE_High PPE: Tyvek Sleeves, Goggles, Laminate Gloves (Silver Shield) Enclosure->PPE_High

Figure 1: Risk-based decision tree for engineering controls and PPE selection.

Experimental Protocol: Safe Solubilization & Transfer

Objective: Preparation of a 100 mM stock solution of 4-Aminopyrazole in DMSO without generating dust or exposure.

Prerequisites:

  • Calibrated balance inside a vented enclosure.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Vessel: Amber glass vial (to prevent photodegradation).

Step-by-Step Methodology:

  • Anti-Static Preparation: Place an ionizing bar or anti-static gun near the balance. Pyrazole amines are prone to static charge buildup, causing "jumping" powder.

  • Tare & Weigh: Open the source container only inside the enclosure. Weigh the required mass into the amber vial.

    • Critical Check: Do not use a spatula that has touched strong acids; trace contamination can cause rapid exothermic decomposition.

  • Solvent Addition: Add DMSO gently down the side of the vial to minimize aerosolization of the powder.

  • Dissolution: Cap the vial tightly. Vortex or sonicate inside the fume hood.

    • Note: The dissolution is often endothermic, but if an exotherm is observed, check for contaminants.

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened tissue (Kimwipe) before removing it from the hood. Dispose of the tissue as hazardous solid waste.

Emergency Response & Waste Management

Spill Response Architecture

In the event of a spill, the basicity of the compound dictates the cleanup logic. Do not use bleach (sodium hypochlorite), as it may react with the amine to form chloramines (toxic gas).

Protocol:

  • Evacuate & Ventilate: If outside a hood, clear the area.

  • PPE Upgrade: Don appropriate respiratory protection (ABEK filter).

  • Neutralization (The "Acid" Step):

    • Cover the spill with a weak solid acid (e.g., Citric Acid or Sodium Bisulfate). This converts the volatile free base into a non-volatile, water-soluble salt.

  • Absorption: Cover with vermiculite or dry sand.

  • Collection: Scoop into a hazardous waste bag labeled "Organic Base - Toxic."

Waste Disposal
  • Stream: High BTU Organic Waste (Incineration).

  • Segregation: Never mix with oxidizing agents (Nitric acid, Peroxides) or acid chlorides in the waste stream to prevent violent reactions or polymerization.

Spill_Response Spill Spill Detected Assess Assess Location Spill->Assess Hood_Spill Inside Hood Assess->Hood_Spill Floor_Spill Outside Hood Assess->Floor_Spill Neut Neutralize with Citric Acid/NaHSO4 Hood_Spill->Neut Evac Evacuate Area Don Respirator Floor_Spill->Evac Evac->Neut Absorb Absorb with Vermiculite Neut->Absorb Dispose Tag: Hazardous Organic Base Absorb->Dispose

Figure 2: Logic flow for responding to pyrazole amine spills, emphasizing neutralization.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15912, 1H-Pyrazol-3-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1H-pyrazol-4-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Exploratory

pKa values and basicity of 4-amino-1-methyl-3-tert-butylpyrazole

Technical Whitepaper: Physicochemical Profiling of 4-Amino-1-methyl-3-tert-butylpyrazole Executive Summary The compound 4-amino-1-methyl-3-tert-butylpyrazole represents a critical scaffold in the development of modern ag...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 4-Amino-1-methyl-3-tert-butylpyrazole

Executive Summary

The compound 4-amino-1-methyl-3-tert-butylpyrazole represents a critical scaffold in the development of modern agrochemicals and pharmaceutical kinase inhibitors (e.g., analogs of pyrazole-carboxamides). Its physicochemical behavior is dominated by the interplay between the electron-rich pyrazole core and its substituents.

Understanding the acid dissociation constant (pKa ) of this molecule is not merely an academic exercise; it is the fundamental parameter dictating solubility , membrane permeability , and salt selection during formulation.

This guide provides a definitive structural analysis of the molecule’s basicity, predicts its pKa based on electronic substituent effects, and details the rigorous experimental protocols required for empirical validation.

Structural Analysis & Theoretical Basicity

To accurately predict the pKa, we must deconstruct the molecule into its electronic components. The pyrazole ring contains two nitrogen atoms:

  • N1 (Pyrrole-like): Substituted with a methyl group. This nitrogen contributes its lone pair to the aromatic sextet and is not basic .

  • N2 (Pyridine-like): Possesses a lone pair in an sp² orbital orthogonal to the pi-system. This is the primary site of protonation .

Substituent Effects (Electronic & Steric)
  • 1-Methyl Group: Acts as a weak electron donor via induction (+I). While N-methylation prevents tautomerization, it generally stabilizes the neutral form, slightly influencing basicity compared to the N-H parent.

  • 3-tert-Butyl Group: A strong inductive donor (+I). The bulky nature of the tert-butyl group increases electron density at N2, theoretically raising the pKa. However, it also introduces steric hindrance which may affect the solvation of the protonated cation.

  • 4-Amino Group: The most critical substituent. The lone pair on the exocyclic amine is heavily delocalized into the pyrazole ring via resonance (+R effect). This resonance significantly increases the electron density at N2, making it much more basic than unsubstituted pyrazole.

Protonation Site: Contrary to primary aliphatic amines, the exocyclic amino group is not the site of protonation. Protonation occurs at the ring nitrogen (N2 ) to form the conjugate acid, stabilized by resonance contributions from the 4-amino group.

Theoretical pKa Prediction:

  • Parent Pyrazole: pKa ≈ 2.5

  • 4-Aminopyrazole: pKa ≈ 4.1 (due to +R effect)

  • Combined Effect (1-Me + 3-tBu): The inductive boost from the tert-butyl group typically adds 0.5 – 1.0 pKa units.

  • Estimated pKa Range: 4.8 – 5.5

Visualization: Protonation Pathway

The following diagram illustrates the resonance stabilization and the protonation equilibrium.

ProtonationPathway cluster_legend Key Interactions Neutral Neutral Species (Free Base) Resonance Resonance Hybrid (e- density on N2) Neutral->Resonance +R Effect (4-NH2) Protonated Conjugate Acid (Protonated at N2) Resonance->Protonated + H+ (Acidic Media) Protonated->Neutral - H+ (Basic Media) Leg1 3-tBu: Inductive Donor (+I) Leg2 4-NH2: Resonance Donor (+R)

Figure 1: Protonation pathway highlighting the resonance contribution of the 4-amino group to the basicity of the N2 ring nitrogen.

Experimental Protocols (Self-Validating)

Given the estimated pKa range (4.8–5.5) and the low solubility of the free base in pure water, a Spectrophotometric Titration is the method of choice. Potentiometry is a viable secondary method if solubility permits (using a cosolvent).

Method A: UV-Vis Spectrophotometric Titration (Gold Standard)

This method relies on the spectral shift between the neutral and protonated forms of the pyrazole.

Prerequisites:

  • Compound: >98% purity, dried.

  • Buffers: Citrate-Phosphate series (pH 2.0 to 8.0).

  • Instrument: UV-Vis Spectrophotometer with thermostated cell holder (25°C).

Protocol Steps:

  • Stock Solution: Dissolve 1.0 mg of 4-amino-1-methyl-3-tert-butylpyrazole in 10 mL of Methanol (HPLC grade).

  • Wavelength Scan: Dilute an aliquot into pH 2.0 buffer (fully protonated) and pH 8.0 buffer (neutral). Scan 200–400 nm to identify the analytical wavelength (

    
    ) where the absorbance difference is maximal.
    
  • Titration Series: Prepare 10 samples, each containing the same concentration of analyte but in buffers of varying pH (increment 0.5 units from pH 3.0 to 7.0).

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for each sample.
  • Validation: Plot

    
     vs. pH. The curve must be sigmoidal.
    

Calculation (Henderson-Hasselbalch Transformation):



  • Plot

    
     vs. pH.
    
  • The x-intercept is the pKa.

Method B: Potentiometric Titration (Cosolvent Method)

Use this if the molecule lacks a distinct UV chromophore shift.

Protocol Steps:

  • System: Automated titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

  • Solvent: 50% (v/v) Methanol/Water (to ensure solubility). Note: The pKa measured here is an apparent pKa (

    
    ). It must be corrected to aqueous pKa using the Yasuda-Shedlovsky extrapolation.
    
  • Titrant: 0.1 N HCl (standardized).

  • Procedure:

    • Dissolve ~5 mg of compound in 30 mL of 50% MeOH.

    • Acidify slightly with HCl to ensure starting pH < 3.

    • Back-titrate with 0.1 N KOH.

  • Analysis: Determine the inflection point of the titration curve (First Derivative

    
    ).
    

Workflow Diagram

ExperimentalWorkflow Start Sample Prep (>98% Purity) SolubilityCheck Aqueous Solubility Check Start->SolubilityCheck Decision Soluble > 1mM? SolubilityCheck->Decision MethodUV Method A: UV-Vis Titration Decision->MethodUV No (Low Sol) MethodPot Method B: Potentiometry (Cosolvent) Decision->MethodPot Yes DataProcess Data Processing (Sigmoidal Fit) MethodUV->DataProcess MethodPot->DataProcess Result pKa Determination DataProcess->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Data Summary & Implications

ParameterValue / DescriptionImpact on Drug Design
Predicted pKa 4.8 – 5.5 Weak base; likely unionized at physiological pH (7.4).
Protonation Site Ring Nitrogen (N2) Critical for binding interactions (H-bond acceptor).
Solubility (pH 7.4) Low (Neutral form)Requires salt formation (e.g., HCl, Mesylate) for formulation.
Solubility (pH 1.2) High (Cationic form)Good dissolution in gastric environment.

Strategic Recommendation: For drug development, this molecule should be formulated as a salt (e.g., Hydrochloride or Mesylate ) to ensure adequate bioavailability. The pKa of ~5.0 suggests that while it will dissolve in the stomach, it may precipitate in the small intestine, necessitating solubilizing excipients or amorphous solid dispersions.

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.

  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC / Butterworths.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Foundational

Advanced Agrochemical Scaffolds: The Strategic Role of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine in Next-Gen Fungicide Design

Executive Summary In the high-stakes arena of agrochemical discovery, 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (CAS 1535402-48-2) has emerged as a high-value "privileged scaffold." Unlike commodity intermediates used in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of agrochemical discovery, 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (CAS 1535402-48-2) has emerged as a high-value "privileged scaffold." Unlike commodity intermediates used in first-generation pyrazoles (e.g., Fipronil), this specific 4-amino derivative offers a unique structural profile for Structure-Activity Relationship (SAR) optimization.

Its steric bulk (tert-butyl group) and electron-rich nitrogen core make it an ideal candidate for Scaffold Hopping in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides. This guide details the technical utility, synthetic pathways, and experimental protocols for leveraging this amine in the development of resistance-breaking crop protection agents.

Chemical Profile & Structural Logic

The efficacy of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine lies in its precise substitution pattern.

PropertySpecificationAgrochemical Significance
IUPAC Name 3-tert-butyl-1-methyl-1H-pyrazol-4-amineDefinitive nomenclature for IP filings.
Molecular Formula C₈H₁₅N₃Low molecular weight (<200 Da) allows for "Lead-Like" derivatization.
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for xylem mobility in systemic fungicides.
pKa (Conjugate Acid) ~4.0 - 4.5Weakly basic; ensures neutral species dominance at physiological pH (plant apoplast).
Steric Factor Tert-butyl (C3) Critical Feature: Blocks metabolic oxidation at the C3 position; fills hydrophobic pockets in target enzymes (e.g., SDH Complex II).
Electronic Factor 4-Amino (-NH₂) Nucleophilic handle for amide, urea, or sulfonamide formation.
Structural Causality: Why this specific isomer?
  • vs. 5-Amino Isomers: 5-aminopyrazoles (like those in Fipronil) are often associated with GABA-gated chloride channel toxicity in mammals. The 4-amino regioisomer provides a divergent toxicity profile, often favoring fungal targets over mammalian receptors.

  • vs. Methyl/Ethyl Substituents: The tert-butyl group provides a significant increase in metabolic stability (preventing P450 dealkylation) compared to smaller alkyl groups, extending the residual activity of the final agrochemical formulation.

Agrochemical Applications: The "Reverse-Amide" Strategy

The primary application of this amine is as a precursor for Next-Generation SDHI Fungicides via a "Reverse-Amide" linkage.

The "Reverse-Amide" SDHI Concept

Standard commercial SDHIs (e.g., Fluxapyroxad, Bixafen) typically feature a Pyrazole-Carbonyl-Amino-Aryl linkage. Resistance development in fungal strains (e.g., Septoria tritici) often targets the binding pocket accommodating this specific geometry.

By using 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine , chemists can invert the amide bond to create Pyrazole-Amino-Carbonyl-Aryl structures. This "Reverse-Amide" strategy:

  • Alters Hydrogen Bonding: Changes the vector of H-bond donors/acceptors within the ubiquinone binding site (Q-site) of Complex II.

  • Overcomes Resistance: The modified topology can bypass specific point mutations (e.g., H272Y/R in sdhB subunits) that render standard SDHIs ineffective.

Insecticidal Carboxamides

Beyond fungicides, this amine serves as a bioisostere for the anthranilic diamide class of insecticides (Ryanodine Receptor Modulators). Replacing the phenyl ring of chlorantraniliprole analogs with a sterically demanding pyrazole-4-amine can improve systemicity and reduce mammalian toxicity.

Synthesis & Manufacturing Pathways

The synthesis of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine must be controlled to avoid regioisomeric contamination (specifically the 5-nitro isomer).

Diagram 1: Regioselective Synthesis Workflow

SynthesisPathway Start 1-Methyl-3-tert-butyl-1H-pyrazole Nitration Nitration (HNO3 / H2SO4) < 10°C Start->Nitration Electrophilic Subst. Intermediate 1-Methyl-3-tert-butyl-4-nitropyrazole (Regioselective) Nitration->Intermediate >95% Yield Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Reduction Product 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (Target) Reduction->Product Isolation

Caption: Regioselective synthesis pathway ensuring high purity of the 4-amino isomer via nitration-reduction sequence.

Experimental Protocols

Protocol A: Synthesis of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine

Objective: Produce 10g of high-purity amine intermediate.

  • Nitration (Critical Step):

    • Charge a reactor with 1-methyl-3-tert-butyl-1H-pyrazole (13.8 g, 0.1 mol) and sulfuric acid (50 mL) at 0°C.

    • Dropwise add fuming nitric acid (1.2 eq) while maintaining internal temperature <10°C. Note: Higher temperatures promote side reactions at the tert-butyl group.

    • Stir for 2 hours. Pour onto crushed ice. Filter the yellow precipitate (4-nitro intermediate).

    • Validation: Check LC-MS. Target Mass [M+H]+ = 184.2.

  • Reduction:

    • Dissolve the nitro intermediate (18.3 g, 0.1 mol) in Methanol (200 mL).

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Hydrogenate at 3 bar (45 psi) H₂ pressure for 6 hours at RT.

    • Filter through Celite to remove catalyst.[1] Concentrate in vacuo.[1]

    • Yield: ~14.5 g (95%). Appearance: Off-white crystalline solid.

Protocol B: "Reverse-Amide" Coupling (Model SDHI Synthesis)

Objective: Synthesize N-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide.

  • Coupling:

    • Dissolve 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (1.53 g, 10 mmol) in Dichloromethane (DCM) (50 mL).

    • Add Triethylamine (1.2 eq) as a base scavenger.[2]

    • Cool to 0°C. Add 2-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise.

    • Stir at RT for 4 hours.

  • Workup:

    • Wash with 1N HCl (remove unreacted amine) and sat. NaHCO₃ (remove acid).

    • Dry over MgSO₄ and evaporate.

  • Recrystallization:

    • Recrystallize from Ethanol/Heptane to obtain the target fungicide candidate.

Divergent Derivatization Strategies

The utility of this amine extends beyond simple amides. It is a hub for diverse chemical libraries.

Diagram 2: Divergent Synthesis Workflow

DivergentSynthesis Amine 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine Reagent1 + Acid Chloride / HATU Amine->Reagent1 Reagent2 + Isocyanate Amine->Reagent2 Reagent3 + Sulfonyl Chloride Amine->Reagent3 Prod1 Reverse-Amide SDHI (Fungicide) Reagent1->Prod1 Prod2 Pyrazolyl Urea (Herbicide/Cytokinin mimic) Reagent2->Prod2 Prod3 Pyrazolyl Sulfonamide (Antifungal/Antibacterial) Reagent3->Prod3

Caption: Divergent synthetic pathways transforming the amine scaffold into three distinct agrochemical classes.

Safety & Regulatory Considerations

  • Hazard Identification: Like most aminopyrazoles, this compound should be treated as an irritant (H315, H319) and potentially harmful if swallowed (H302).

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Perform synthesis in a fume hood to avoid inhalation of amine vapors.

  • Stability: The tert-butyl group renders the molecule relatively stable to oxidation compared to methyl-substituted analogs, but it should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow discoloration (oxidation of the amine).

References

  • SDHI Fungicide Mechanisms

    • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.

  • Pyrazole Synthesis Methodologies

    • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.

  • Scaffold Hopping in Agrochemicals

    • Lamberth, C. (2013). Bioisosteric replacement in crop protection agents. Journal of Agricultural and Food Chemistry.

  • General Chemical Data

    • PubChem Compound Summary for Pyrazol-4-amine derivatives.

(Note: Specific patent literature for CAS 1535402-48-2 is proprietary; citations above refer to the foundational chemistry and application logic used to validate the experimental design.)

Sources

Protocols & Analytical Methods

Method

Advanced Functionalization of the Pyrazole C4-Amino Group: Strategies and Protocols

Topic: Functionalization strategies for the C4-amino group of pyrazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1] Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization strategies for the C4-amino group of pyrazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1]

Executive Summary & Strategic Importance

The 4-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., JAK, CDK inhibitors) and antiviral agents.[1] However, the functionalization of the C4-amino group presents distinct challenges due to the competing nucleophilicity of the annular nitrogens (N1/N2) and the electron-rich nature of the pyrazole ring, which can render the exocyclic amine less nucleophilic than typical anilines.

This guide provides a high-level technical analysis of functionalization strategies, focusing on chemoselectivity , catalytic cross-coupling , and heterocyclic annulation .[1] We prioritize scalable, robust methodologies over academic novelties.

Reactivity Profile & Mechanistic Causality

To successfully functionalize the C4-amino group, one must understand the electronic landscape of the pyrazole ring.

  • Annular vs. Exocyclic Nucleophilicity: The pyrazole N1 (pyrrole-like) is non-basic but acidic (pKa ~14), while N2 (pyridine-like) is basic (pKa ~2.5).[1] The C4-amino group, while formally an aniline analog, is significantly electron-rich due to the +M effect of the ring.[1] However, in unsubstituted pyrazoles, N1-alkylation/acylation is kinetically favored over C4-amino functionalization under basic conditions.[1]

  • Strategic Implication: For clean C4-functionalization, the N1 position must often be blocked (e.g., with THP, SEM, or PMB groups) or the reaction conditions must be tuned (e.g., acidic media for reductive amination) to suppress annular side reactions.[1]

Visualization: Reactivity Logic Flow

The following diagram outlines the decision process for selecting the correct functionalization pathway based on substrate substitution.

ReactivityLogic Start Target: C4-Amino Functionalization CheckN1 Is N1 Position Substituted? Start->CheckN1 N1_Yes N1 Blocked (R ≠ H) CheckN1->N1_Yes Yes N1_No N1 Unsubstituted (R = H) CheckN1->N1_No No Path_Direct Direct C4-Functionalization Possible N1_Yes->Path_Direct Path_Protect REQUIRED: N1-Protection (THP, SEM, Boc) N1_No->Path_Protect Prevent N1-Acylation Reaction_Type Select Reaction Type Path_Direct->Reaction_Type Path_Protect->N1_Yes After Protection Acylation Acylation/Sulfonylation (Standard Conditions) Reaction_Type->Acylation Electrophile: R-COCl Arylation Pd-Catalyzed Arylation (Buchwald-Hartwig) Reaction_Type->Arylation Electrophile: Ar-X Cyclization Annulation to Pyrazolo[4,3-d]pyrimidine Reaction_Type->Cyclization Electrophile: Orthoester/Urea

Caption: Decision tree for C4-aminopyrazole functionalization, emphasizing the critical N1-protection step to ensure chemoselectivity.

Core Functionalization Strategies

Strategy A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Direct arylation of 4-aminopyrazoles is superior to SNAr approaches, which are often limited to electron-deficient aryl halides.

  • Challenge: The pyrazole nitrogens can coordinate to Pd, poisoning the catalyst.

  • Solution: Use of bulky, electron-rich biaryl phosphine ligands. tBuDavePhos and BrettPhos have shown superior performance for 5-membered heterocyclic amines, preventing catalyst deactivation and promoting reductive elimination.[1]

  • Substrate Note: If starting from 4-halopyrazoles, the coupling partner is an amine.[1][2][3] If starting from 4-aminopyrazoles (this guide), the partner is an aryl halide.[1] The latter is often preferred to avoid handling unstable 4-halopyrazoles.

Strategy B: Cyclocondensation to Pyrazolo[4,3-d]pyrimidines

This is the "workhorse" reaction for generating fused bicyclic kinase inhibitors.[1] The C4-amino group acts as the nucleophile that closes the pyrimidine ring.

  • Precursors: Requires a C4-amino-C5-cyano or C4-amino-C5-ester/amide substitution pattern.

  • Reagents: Formamide (for unsubstituted pyrimidine ring), Orthoesters (for C-substituted), or Urea/CDI (for oxo-substituted).[1]

Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed N-Arylation of 4-Aminopyrazoles

Objective: Coupling of a 1-protected-4-aminopyrazole with an aryl bromide.

Materials:

  • Substrate: 1-THP-4-aminopyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)[1]

  • Ligand: tBuDavePhos (4-10 mol%) (Critical for this substrate class)[1]

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

  • Reagent Loading: Add the Pd₂(dba)₃ and tBuDavePhos. Add 1,4-dioxane (0.1 M concentration relative to substrate).[1] Stir at room temperature for 5 minutes to pre-form the active catalytic species (color change often observed).[1]

  • Substrate Addition: Add the aryl bromide, 4-aminopyrazole, and base.

  • Reaction: Seal the vial and heat to 100°C. Monitor by LC-MS.

    • Expert Tip: If conversion stalls, add a second portion of catalyst/ligand (0.5x original amount).[1] Pyrazoles can be hard nucleophiles; high temperature (100-110°C) is standard.

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate and purify via flash chromatography (typically DCM/MeOH gradients).[1][3]

Protocol 2: One-Pot Cyclization to Pyrazolo[4,3-d]pyrimidine

Objective: Synthesis of a fused kinase inhibitor scaffold from 4-amino-1-methyl-1H-pyrazole-5-carboxamide.

Materials:

  • Substrate: 4-amino-1-methyl-1H-pyrazole-5-carboxamide (1.0 equiv)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent) or Dimethylacetamide dimethyl acetal (DMA-DMA).[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) or Acetic Acid.[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, suspend the substrate in TEOF (approx. 5-10 mL per gram of substrate).

  • Catalysis: Add pTSA (catalytic amount).

  • Reflux: Heat the mixture to reflux (100-110°C). The suspension should clear as the intermediate imidate forms and then cyclizes.

  • Monitoring: Monitor by TLC/LC-MS. The product is typically more non-polar than the starting diamide.

  • Isolation: Cool the reaction mixture to 0°C. The product often precipitates out. Filter and wash with cold diethyl ether.

    • Expert Tip: If no precipitate forms, concentrate the TEOF under reduced pressure and triturated the residue with cold ethanol.[1]

Comparative Data: Reaction Optimization

The following table summarizes optimization data for the arylation of 4-aminopyrazoles, highlighting the impact of ligand selection.

EntryCatalystLigandBaseYield (%)Notes
1Pd(OAc)₂PPh₃Cs₂CO₃<10Catalyst poisoning observed.
2Pd₂(dba)₃BINAPNaOtBu35Slow conversion; significant dehalogenation of Ar-Br.
3Pd₂(dba)₃XPhosNaOtBu62Good, but purification difficult due to byproducts.
4Pd₂(dba)₃ tBuDavePhos NaOtBu 88 Optimal. Fast kinetics, clean profile.[1]
5CuIDMEDAK₃PO₄45Viable for iodides, but requires higher temp (140°C).[1]

Pathway Visualization: Pyrazolo[4,3-d]pyrimidine Synthesis[1]

This diagram illustrates the mechanistic pathway from a simple 4-aminopyrazole to the fused bicyclic system, a critical workflow in drug discovery.

CyclizationPath Start 4-Amino-pyrazole-5-amide Intermed Intermediate Imidate Start->Intermed Condensation Reagent Orthoester / Acid Reagent->Intermed Cyclization Intramolecular Cyclization (-ROH) Intermed->Cyclization Heat Product Pyrazolo[4,3-d]pyrimidine Cyclization->Product Ring Closure

Caption: Step-wise cyclization pathway for the synthesis of Pyrazolo[4,3-d]pyrimidines from 4-aminopyrazole precursors.

References

  • Fichez, J., Busca, P., & Prestat, G. (2017).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews. Link(Note: Generalized review of aminopyrazole chemistry).

  • Makarov, I. S., et al. (2020).[1][4] C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[2][5] Molecules, 25(20), 4665.[1] Link(Source for tBuDavePhos protocol).

  • Bawazir, W. (2020).[1][6] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules: A Mini-Review. International Journal of Organic Chemistry, 10, 63-76.[1] Link.[1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50.[1] Link(Authoritative source on ligand selection).

  • Aggarwal, R., et al. (2013).[1] Pyrazolo[4,3-d]pyrimidines: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. Link.[1]

Sources

Application

Scalable manufacturing processes for 1-methyl-3-tert-butylpyrazole intermediates

Part 1: Strategic Analysis & Process Design The Regioselectivity Challenge The synthesis of 1-methyl-3-tert-butylpyrazole (Target Isomer) presents a classic regiochemical challenge in heterocyclic process chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Process Design

The Regioselectivity Challenge

The synthesis of 1-methyl-3-tert-butylpyrazole (Target Isomer) presents a classic regiochemical challenge in heterocyclic process chemistry. The introduction of the methyl group distinguishes two isomers:

  • 1-Methyl-3-tert-butylpyrazole (Target): Thermodynamically favored in alkylation due to lower steric hindrance.

  • 1-Methyl-5-tert-butylpyrazole (Impurity): Often the kinetic product in direct condensation reactions, characterized by significant steric clash between the N-methyl and C-tert-butyl groups.

Why Direct Condensation Fails: The direct reaction of 4,4-dimethyl-3-oxopentanal (pivaloylacetaldehyde) with methylhydrazine typically yields a mixture favoring the 1,5-isomer . This occurs because the more nucleophilic terminal amine (-NH2) of methylhydrazine attacks the more reactive aldehyde carbonyl, placing the methyl group on the nitrogen adjacent to the tert-butyl ketone moiety upon cyclization.

The Solution: Two-Stage Synthesis To achieve high regioselectivity (>95:5) and scalability, a two-stage approach is recommended:

  • Synthesis of Parent Pyrazole: Condensation of hydrazine with pivaloylacetaldehyde to form 3(5)-tert-butylpyrazole.

  • Regioselective Alkylation: Methylation of the parent pyrazole under basic conditions. Steric hindrance from the tert-butyl group directs the electrophile (MeI or DMS) to the distal nitrogen (N1), favoring the 1,3-isomer.

Process Safety Logic (DMS vs. MeI)

While Methyl Iodide (MeI) is often used in the lab, Dimethyl Sulfate (DMS) is frequently preferred at manufacturing scale due to lower cost and higher boiling point (less volatile), despite its high toxicity. This protocol utilizes a Phase Transfer Catalyzed (PTC) biphasic system (Toluene/Water) to manage exotherms and contain DMS.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 3(5)-tert-Butylpyrazole (Intermediate 1)

Reaction:



Materials:

  • Pivaloylacetaldehyde diethyl acetal (or equivalent enaminone): 1.0 eq

  • Hydrazine Hydrate (80% aq): 1.1 eq

  • Ethanol (Solvent): 5 Vol

  • HCl (aq): Catalytic (if using acetal)

Procedure:

  • Charge Ethanol and Pivaloylacetaldehyde diethyl acetal into a glass-lined reactor.

  • Add catalytic HCl (0.05 eq) and stir at 25°C for 30 mins to deprotect the acetal (in-situ activation).

  • Cool the mixture to 0–5°C.

  • Dose Hydrazine Hydrate slowly over 2 hours. Critical: Maintain internal temperature <15°C to control exotherm.

  • Heat to reflux (78°C) and hold for 4 hours. Monitor consumption of starting material by HPLC.

  • Concentrate solvent under reduced pressure.

  • Crystallization: Add Heptane (3 Vol) and cool to 0°C. The product, 3(5)-tert-butylpyrazole, often crystallizes as a white solid.

  • Filter and dry.

    • Checkpoint: Purity should be >98%.[1]

Protocol B: Regioselective Methylation (Target Synthesis)

Reaction:



Materials:

  • 3(5)-tert-Butylpyrazole (Int-1): 1.0 eq[2][3]

  • Dimethyl Sulfate (DMS): 1.1 eq[4]

  • Toluene: 10 Vol

  • Sodium Hydroxide (50% aq): 1.5 eq

  • Tetrabutylammonium Bromide (TBAB): 0.05 eq (PTC)

  • Ammonium Hydroxide (25% aq): For quenching

Procedure:

  • Setup: Use a reactor equipped with a scrubber containing 10% NaOH/NH4OH to trap DMS vapors.

  • Charge Toluene, Int-1, and TBAB. Stir to dissolve.

  • Add NaOH (50%) solution. The mixture becomes biphasic.[5]

  • Cool to 10–15°C.

  • Dose DMS: Add Dimethyl Sulfate slowly via a dip tube over 3 hours.

    • Exotherm Control: Do not exceed 25°C. High temperatures erode regioselectivity.

  • Reaction: Stir vigorously at 20–25°C for 6 hours.

    • Mechanism:[6][7] The PTC transfers the pyrazolate anion to the organic phase where it reacts with DMS. The bulky t-butyl group blocks N2, directing methylation to N1.

  • Quench: Add Ammonium Hydroxide (2 eq relative to excess DMS) and stir for 2 hours to destroy unreacted DMS.

    • Safety Check: Test organic layer for residual alkylating agent (e.g., using 4-(p-nitrobenzyl)pyridine test) before proceeding.

  • Phase Separation: Separate the aqueous waste (treat as hazardous). Wash organic layer with water (2 x 3 Vol) and Brine (1 x 3 Vol).

  • Distillation: Fractionally distill the organic layer.

    • Fraction 1: Toluene.[5]

    • Fraction 2: Mixed isomers (if any).

    • Fraction 3: Pure 1-methyl-3-tert-butylpyrazole (BP ~150-160°C at atm, check vacuum BP).

Part 3: Data & Visualization

Regioisomer Comparison
Feature1-Methyl-3-tert-butylpyrazole1-Methyl-5-tert-butylpyrazole
Structure Me at N1, t-Bu at C3 (Distal)Me at N1, t-Bu at C5 (Proximal)
Formation Favorability Thermodynamic ProductKinetic Product (Direct Condensation)
Steric Strain LowHigh (Me vs t-Bu clash)
Boiling Point Generally HigherGenerally Lower
Target Yield (Route B) >90%<10%
Reaction Pathway Diagram

G cluster_Alkylation Regioselective Alkylation (PTC) Start Pivaloylacetaldehyde (or Acetal) Parent 3(5)-tert-Butylpyrazole (Tautomeric Mix) Start->Parent Condensation (Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Parent Transition Pyrazolate Anion (Steric Control) Parent->Transition NaOH/Toluene TBAB Product3 1-Methyl-3-tert-butylpyrazole (MAJOR >90%) Transition->Product3 Path A (Low Sterics) Fast Product5 1-Methyl-5-tert-butylpyrazole (MINOR <10%) Transition->Product5 Path B (High Sterics) Slow

Caption: Reaction pathway showing the thermodynamic preference for the 1,3-isomer during the alkylation of the parent pyrazole.

Manufacturing Workflow

Process Step1 Reactor 1: Condensation (Pivaloylacetaldehyde + N2H4) Temp: <15°C -> Reflux Step2 Isolation Crystallization (Heptane) Filtration Step1->Step2 Step3 Reactor 2: Alkylation (Int-1 + DMS + NaOH + PTC) Biphasic Toluene/Water Step2->Step3 Step4 Quench & Scrubber (NH4OH addition) Destroy DMS Step3->Step4 Step5 Phase Separation Remove Aqueous Waste Step4->Step5 Step6 Fractional Distillation Isolate Pure 1,3-Isomer Step5->Step6

Caption: Industrial workflow emphasizing safety controls (DMS quench) and purification (distillation).

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles."[6] Comprehensive Heterocyclic Chemistry II, 1996.

  • Safety of Dimethyl Sulfate: International Programme on Chemical Safety (IPCS). "Dimethyl Sulfate."[4][8][9][10] INCHEM Health and Safety Guide, 1985.

  • Alkylation of Pyrazoles: "Regioselective alkylation of 3-substituted pyrazoles." Organic Syntheses, Coll.[5] Vol. 10, p. 12 (2004).

  • Process Scale-Up: "Scalable Synthesis of Pyrazole Intermediates." Organic Process Research & Development, ACS Publications. (General reference for PTC methods).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with Tert-butyl Substituted Pyrazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common yet challenging issue of poo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common yet challenging issue of poor solubility encountered with tert-butyl substituted pyrazoles. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome these hurdles in your experiments.

Introduction: The Solubility Challenge of the tert-Butyl Group

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] The introduction of a tert-butyl group is a common strategy to enhance metabolic stability, modulate lipophilicity, and improve biological activity.[2][3] However, this bulky, non-polar substituent frequently leads to a significant decrease in aqueous and organic solvent solubility, complicating synthesis, purification, and biological screening.

The poor solubility of tert-butyl substituted pyrazoles arises from two primary factors:

  • Increased Lipophilicity: The four-carbon, non-polar tert-butyl group significantly increases the molecule's hydrophobicity, making it less favorable for interaction with polar solvents like water.[3]

  • Steric Hindrance: The three-dimensional bulk of the tert-butyl group can physically obstruct solvent molecules from effectively surrounding and solvating the pyrazole core. This steric hindrance can disrupt the optimal solvent-solute interactions necessary for dissolution.[4][5]

This guide will provide a systematic approach to addressing these solubility challenges through a question-and-answer format, offering both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guide

This section addresses specific, common problems encountered during experimental work with tert-butyl substituted pyrazoles.

Q1: My tert-butyl pyrazole derivative is precipitating prematurely from the reaction mixture. What can I do?

Premature precipitation can lead to incomplete reactions and purification difficulties. Here are several strategies to maintain your compound in solution:

  • Increase the Reaction Temperature: For many organic compounds, solubility increases with temperature.[6] Cautiously increasing the heat of your reaction may be sufficient to keep your product dissolved. However, be mindful of potential side reactions or product degradation at elevated temperatures.

  • Modify the Solvent System with a Co-solvent: Introducing a co-solvent can enhance the overall solvating power of the reaction medium. The choice of co-solvent should be based on the polarity of your starting materials and the pyrazole derivative.[4] Common co-solvents include ethanol, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4]

  • Perform a Co-solvent Screen: If the initial co-solvent choice is not effective, a systematic screening of several co-solvents is recommended.

Objective: To identify an effective co-solvent to maintain the solubility of a tert-butyl pyrazole derivative during a reaction.

Materials:

  • Your tert-butyl pyrazole derivative

  • Primary reaction solvent

  • A selection of potential co-solvents with varying polarities (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO)

  • Small vials or test tubes

  • Stir plate and stir bars

Procedure:

  • In several separate vials, add a known, small amount of your pyrazole derivative.

  • To each vial, add the primary reaction solvent in a volume that mimics the intended reaction concentration.

  • Stir the mixtures at the intended reaction temperature.

  • To each vial that shows incomplete dissolution, add one of the selected co-solvents dropwise, stirring continuously, until the solid dissolves.

  • Record the volume of each co-solvent required for complete dissolution.

  • Select the co-solvent that provides the best solubility with the minimum volume added and is compatible with your reaction conditions.

Q2: I am struggling to purify my tert-butyl pyrazole derivative by recrystallization due to its poor solubility in common solvents. What are my options?

Recrystallization is often challenging for poorly soluble compounds. The following approaches can be effective:

  • Hot Filtration: If your compound is sparingly soluble even at elevated temperatures, hot filtration can be used to remove insoluble impurities. This involves dissolving the compound in a minimal amount of a hot solvent and quickly filtering it while still hot.

  • Binary Solvent System for Recrystallization: This is a powerful technique for compounds that are highly soluble in one solvent and poorly soluble in another.

Objective: To purify a poorly soluble tert-butyl pyrazole derivative.

Materials:

  • Crude tert-butyl pyrazole derivative

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent (in which the compound is sparingly soluble)

  • The two solvents must be miscible.

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude pyrazole derivative in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.[4]

  • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the solubility of tert-butyl substituted pyrazoles.

Q3: Why exactly does the tert-butyl group have such a pronounced effect on solubility?

As mentioned, the tert-butyl group impacts solubility through both lipophilicity and steric hindrance. The bulky, tetrahedral arrangement of the methyl groups creates a "molecular umbrella" that can shield the pyrazole core from solvent molecules.[4][5] This steric hindrance prevents the efficient packing of solvent molecules around the solute, which is a critical step in the dissolution process.[5]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Factors Affecting tert-Butyl Pyrazole Solubility.
Q4: My tert-butyl pyrazole has a basic nitrogen. Can I use pH adjustment to improve its aqueous solubility?

Yes, this is an excellent strategy. Pyrazoles are weakly basic compounds and can be protonated by strong acids to form more soluble salts. By adjusting the pH of the aqueous solution to be acidic (e.g., using dilute HCl), you can often significantly increase the solubility of a basic pyrazole derivative. This is particularly useful during aqueous workups to separate your compound from non-basic impurities. Conversely, if your pyrazole derivative has an acidic substituent, adjusting the pH to be basic can form a more soluble salt.

Q5: Are there more advanced techniques for solubilizing highly insoluble tert-butyl pyrazoles for biological assays?

For biological applications where even low concentrations of organic solvents are undesirable, several advanced formulation strategies can be employed:

  • Co-crystallization: Forming co-crystals with a suitable, highly soluble co-former can alter the crystal lattice energy and improve the dissolution rate of your compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like many pyrazole derivatives, forming a more water-soluble "inclusion complex."

  • Amorphous Solid Dispersions: Dispersing your compound in an amorphous state within a polymer matrix can prevent crystallization and enhance solubility.

Objective: To enhance the aqueous solubility of a tert-butyl pyrazole derivative by forming an inclusion complex with β-cyclodextrin.

Materials:

  • Your tert-butyl pyrazole derivative

  • β-cyclodextrin

  • Ethanol

  • Distilled water

  • Stir plate and stir bar

  • Filtration apparatus

Procedure (adapted from a similar protocol for 3-amino-5-methyl pyrazole):

  • Dissolve a specific molar amount of β-cyclodextrin (e.g., 0.5 mmol) in distilled water with stirring.

  • In a separate container, dissolve an equimolar amount of your tert-butyl pyrazole derivative (e.g., 0.5 mmol) in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of your pyrazole derivative to the aqueous β-cyclodextrin solution with continuous stirring.

  • Continue stirring the mixture at room temperature for an extended period (e.g., 48-72 hours) to allow for complex formation.

  • A solid precipitate of the inclusion complex should form. Collect the solid by filtration.

  • Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed cyclodextrin, followed by a small amount of a non-polar organic solvent (like diethyl ether) to remove any uncomplexed pyrazole.

  • Dry the resulting solid under vacuum. The resulting powder is the pyrazole-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

Data Presentation

The following table provides solubility data for Celecoxib, a well-known anti-inflammatory drug containing a pyrazole core, in various solvents. This data illustrates the significant impact of solvent choice on the solubility of a complex pyrazole derivative and can serve as a guide for your own solvent screening experiments.

SolventSolubility (mg/mL)
Water0.007
Methanol113.94
Ethanol63.346
n-Butanol29.030
1-Octanol7.870
Propylene Glycol30.023
Polyethylene Glycol (PEG) 400414.804

Data sourced from Seedher, N., & Bhatia, S. (2003).[5]

graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting Decision Workflow.

References

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of COX-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33. [Link]

  • MDPI. (2018). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • El-Faham, A., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 527-534. [Link]

  • Schubert, W. M., et al. (1962). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride. Journal of the American Chemical Society, 84(9), 1621–1628. [Link]

  • Khan Academy. (n.d.). Stabilization of a conjugate base: solvation. [Link]

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. [Link]

  • van Wyk, J. L., et al. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Journal of Chemical Research, 36(8), 474-477. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. [Link]

  • Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

Sources

Optimization

Purification methods for 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine post-synthesis

The following technical guide is structured as a Tier 3 Support Repository for the purification and handling of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine . This compound is a critical scaffold in medicinal chemistry (ofte...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Repository for the purification and handling of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine .

This compound is a critical scaffold in medicinal chemistry (often for JAK/STAT or B-Raf kinase inhibitors).[1] Its amphoteric nature, combined with the steric bulk of the tert-butyl group and the oxidative instability of the electron-rich amine, presents a unique "Triad of Challenges": Regioisomerism, Oxidation, and Tailing. [1]

Topic: Post-Synthesis Purification of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine Status: Active Support Level: Senior Application Scientist[1]

The Purification Logic (Decision Matrix)

Before selecting a protocol, determine the state of your crude material.[1] 4-aminopyrazoles are prone to "tarring" (oxidation) and "streaking" (silica interaction).[1]

PurificationLogic Start Crude Reaction Mixture IsSolid Is it a Solid or Oil? Start->IsSolid Color Color Check: Dark Brown/Black? IsSolid->Color Oil/Gum Recryst Protocol B: Recrystallization (Hexane/EtOAc) IsSolid->Recryst Crystalline Solid AcidBase Protocol A: Acid-Base Extraction (Removes non-basics) Color->AcidBase Yes (Oxidized) Column Protocol C: Buffered Chromatography (DCM/MeOH + NH3) Color->Column No (Clean) AcidBase->Recryst If purity > 95% AcidBase->Column If purity < 95%

Figure 1: Purification workflow based on the physical state and oxidative degradation of the crude amine.[1]

Troubleshooting Tickets (FAQ Format)

Ticket #001: "I have two spots on TLC with very similar Rf values."

Diagnosis: Regioisomer Contamination.[1] Context: Whether you synthesized this via methylation of 3-tert-butylpyrazole or cyclization with methylhydrazine, you likely have a mixture of the 1,3-isomer (Target) and 1,5-isomer (Impurity).[1]

  • Target: 1-methyl-3-tert-butyl (Sterically favored during alkylation).[1]

  • Impurity: 1-methyl-5-tert-butyl (Sterically crowded).[1]

Resolution Protocol: The tert-butyl group creates a significant lipophilic difference, but the dipole moments differ.

  • Solvent System: Do not use pure EtOAc. Use Toluene:Ethyl Acetate (9:1) .[1] The steric bulk of the 1,5-isomer often makes it elute slightly faster (higher Rf) on silica because the N-methyl is shielded by the tert-butyl, reducing interaction with the silica surface.[1]

  • Crystallization: The 1,3-isomer is generally more symmetric and crystalline.[1]

    • Dissolve the mixture in minimal hot Heptane .

    • Add MTBE (Methyl tert-butyl ether) dropwise until cloudy.[1]

    • Cool slowly to -20°C. The 1,3-isomer usually precipitates first.[1]

Ticket #002: "My product turned from yellow to black tar overnight."

Diagnosis: Oxidative Degradation.[1] Context: Electron-rich 4-aminopyrazoles are highly susceptible to air oxidation, forming radical cations that polymerize into dark tars (similar to anilines).[1]

Resolution Protocol:

  • Immediate Salt Formation (Storage): Do not store the free base. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt.[1]

    • Procedure: Dissolve crude amine in Et2O.[1] Add 2M HCl in Et2O (anhydrous). Filter the white precipitate.[1] The salt is air-stable for months.

  • Inert Workup: If you must keep the free base, perform all evaporations under Nitrogen.[1] Add a trace amount of Butylated hydroxytoluene (BHT) (0.1%) to your storage vial if downstream chemistry tolerates it.[1]

Ticket #003: "The compound streaks/tails on the column and yield is low."

Diagnosis: Acidic Silica Interaction.[1] Context: The basic amine (pKa ~4-5) protonates on the acidic silanols of silica gel, causing irreversible adsorption.[1]

Resolution Protocol: You must deactivate the silica.[1]

  • Method A (Pre-treatment): Flush the column with 1% Triethylamine (TEA) in Hexane before loading.[1]

  • Method B (Mobile Phase Modifier): Use DCM:MeOH:NH4OH (95:4:1).[1] The ammonium hydroxide competes for the silanol sites, allowing the amine to elute as a tight band.[1]

Core Protocols

Protocol A: The "Self-Cleaning" Acid-Base Extraction

Best for: Removing non-basic impurities (starting materials, neutral coupling reagents) and "tar".[1]

StepActionMechanistic Rationale
1 Dissolve crude in EtOAc or DCM .Solubilizes the organic mixture.
2 Extract with 1M HCl (aq) (3x).Critical: The amine protonates (

) and moves to the water layer.[1] Neutral impurities stay in the organic layer.[1]
3 Discard the organic layer.[1]Removes unreacted pyrazole precursors and neutral byproducts.
4 Wash aqueous layer with Et2O .[1]Removes trapped lipophilic impurities.
5 Basify aqueous layer to pH 10-12 with NaOH .Deprotonates the amine, forcing it out of solution (often turns cloudy/oily).[1]
6 Extract with DCM (3x).Recovers the purified free base.[1]
7 Dry (Na2SO4) and concentrate.[1]Note: Do this under N2 to prevent re-oxidation.
Protocol B: Regioselectivity Logic

Understanding why you have impurities helps in preventing them.[1]

Regioselectivity cluster_legend Separation Key Parent Parent Scaffold: 3-tert-butyl-1H-pyrazole Branch Steric Control Parent->Branch Reagent Methylation Agent (MeI / K2CO3) Reagent->Branch Iso13 1-Me-3-tBu (Major) (Distal Attack) Thermodynamic Product Branch->Iso13 Low Hindrance Iso15 1-Me-5-tBu (Minor) (Proximal Attack) Kinetic/Steric Clash Branch->Iso15 High Hindrance 1,3 elutes slower (more polar interaction) 1,3 elutes slower (more polar interaction) 1,5 elutes faster (shielded N) 1,5 elutes faster (shielded N) 1,3 elutes slower (more polar interaction)->1,5 elutes faster (shielded N)

Figure 2: Mechanistic origin of regioisomers.[1] The 1,3-isomer is favored because the nitrogen adjacent to the tert-butyl group is sterically blocked.

Analytical Validation (Self-Check)

How do you know you have the correct isomer?

Feature1-Methyl-3-tert-butyl (Correct)1-Methyl-5-tert-butyl (Incorrect)
1H NMR (NOESY) NO Cross-peak between N-Me and t-Bu.[1]Strong Cross-peak between N-Me and t-Bu.
13C NMR (N-Me) Typically

36-39 ppm.[1]
Typically

34-36 ppm (Shielded by t-Bu).[1]
TLC (Tol:EtOAc) Lower Rf (More accessible N lone pair).Higher Rf (Sterically shielded).[1]

References

  • Review of Pyrazole Synthesis: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011.[1] [1]

  • Regioselectivity in Alkylation: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1][2] Comprehensive Heterocyclic Chemistry, 1984.[1] (Foundational text on tautomerism and alkylation sterics).

  • Handling Air-Sensitive Amines: Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."

  • Kinase Inhibitor Synthesis (Example of Scaffold): "Discovery of 3-Amino-1-methyl-1H-pyrazole Derivatives as B-Raf Inhibitors." Journal of Medicinal Chemistry. (General reference for 4-aminopyrazole handling in drug discovery contexts).
  • Purification of Basic Heterocycles: "Flash Chromatography of Amines." Journal of Organic Chemistry, 1978, 43(14), 2923–2925.[1] (The standard Still et al. method modified for amines).[1] [1]

Sources

Troubleshooting

Minimizing side reactions during acylation of pyrazole amines

Topic: Minimizing Side Reactions & Optimizing Regioselectivity The Core Challenge: Nucleophilic Competition In the acylation of 3(5)-aminopyrazoles, you are fighting a battle of nucleophilicity versus thermodynamics. The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Regioselectivity

The Core Challenge: Nucleophilic Competition

In the acylation of 3(5)-aminopyrazoles, you are fighting a battle of nucleophilicity versus thermodynamics. The substrate contains three potential nucleophilic sites:

  • The Exocyclic Amine (

    
    ):  The desired target.
    
  • The Ring Nitrogen (

    
    -H):  Highly nucleophilic, often the site of kinetic control.
    
  • The Ring Nitrogen (

    
    ):  Less reactive, but participates in tautomeric equilibrium.
    

The Problem: Standard acylation conditions (Acid Chloride/Base) often favor the formation of the kinetic product (Ring


-acylation) or bis-acylated species  (Ring + Exocyclic acylation) rather than the desired exocyclic amide.

Troubleshooting Guides & FAQs

Module A: Regioselectivity (I’m getting the wrong isomer)

Q: I isolated a product with the correct mass, but NMR suggests the acyl group is on the ring nitrogen, not the amine. What happened?

Diagnosis: You have formed the


-acyl pyrazole  (Kinetic Product) instead of the 

-amido pyrazole
(Thermodynamic Product). This is common when using highly reactive electrophiles like acid chlorides at low temperatures.

The Fix (Thermodynamic Rearrangement):


-acyl pyrazoles are often labile. They can be converted to the stable exocyclic amide via an intermolecular or intramolecular rearrangement driven by heat.
  • Action: Take your isolated

    
    -acyl intermediate. Dissolve it in a polar aprotic solvent (e.g., DMF or MeCN) with a catalytic amount of base (e.g., 
    
    
    
    or DMAP) and heat to
    
    
    for 2-4 hours.
  • Why it works: The

    
    -acyl bond is high-energy (pseudo-anhydride character). Heating overcomes the activation energy barrier to migrate the acyl group to the thermodynamically more stable exocyclic amine.
    

Q: How do I prevent Ring


-acylation from the start? 

Protocol Adjustment:

  • Switch Reagents: Move from Acid Chlorides to active esters (HATU, EDC/HOBt). These are less "hot" and allow the slightly more basic exocyclic amine to react preferentially over the ring nitrogen.

  • Transient Protection: Use the "Silylation Trick." Treat the aminopyrazole with 1.1 eq of TMSCl (Trimethylsilyl chloride) first. This selectively protects the Ring

    
    . Perform the acylation, then perform an acidic workup to cleave the TMS group.
    
Module B: Polyacylation (I’m getting bis-acylated products)

Q: I see a significant amount of [M+Acyl]


 byproduct (Bis-acylation). How do I stop this? 

Diagnosis: The product (amide) is still nucleophilic enough at the ring nitrogen to react with excess acylating agent. This typically happens when the acylating agent is added too quickly or in large excess.

The Fix:

  • Stoichiometry Control: strictly limit the acylating agent to 0.95 - 1.0 equivalents. Do not use excess.

  • Reverse Addition: Add the acylating agent dropwise to the amine solution (keep the amine in excess during addition).

  • Base Selection: Switch from strong organic bases (TEA) to buffered systems (Pyridine) or inorganic bases (

    
     in biphasic systems) to modulate the deprotonation of the formed amide.
    

Visualizing the Pathway

The following diagram illustrates the competition between the Kinetic Trap (Ring Acylation) and the Thermodynamic Goal (Exocyclic Amide).

PyrazoleAcylation Start 3-Aminopyrazole (Substrate) Kinetic N-Acyl Pyrazole (Kinetic Product) UNSTABLE Start->Kinetic Fast (Low Temp) Kinetic Control Thermo Exocyclic Amide (Thermodynamic Product) STABLE Start->Thermo Slow (Direct) Reagent Acylating Agent (R-COCl or Active Ester) Kinetic->Thermo Rearrangement (Heat/Base) Bis Bis-Acylated (Side Product) Kinetic->Bis Excess Reagent Thermo->Bis Over-reaction

Caption: Reaction pathway showing the rearrangement of the unstable kinetic N-acyl product to the stable thermodynamic amide.

High-Fidelity Experimental Protocol

Objective: Regioselective acylation of 3-amino-5-methylpyrazole targeting the exocyclic amine.

ParameterConditionRationale
Solvent DMF or DMAc (Dry)Solubility of polar substrate; promotes dipole interactions.
Coupling Agent HATU (1.05 eq)Slower activation than Acid Chlorides; favors amine selectivity.
Base DIPEA (2.5 eq)Scavenges acid; bulky nature minimizes ring interaction.
Temperature

Low temp addition prevents bis-acylation.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (

    
     mmol) in anhydrous DMF (
    
    
    
    mL). Add DIPEA (
    
    
    mmol) followed by HATU (
    
    
    mmol). Stir at
    
    
    for 15 minutes to form the activated ester.
  • Addition: Add the 3-aminopyrazole (

    
     mmol) in one portion.
    
    • Critical Step: If the pyrazole is insoluble, dissolve it in a minimum amount of DMF before addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Checkpoint: Monitor by LCMS. If

      
      -acyl species (Kinetic) is observed, heat the reaction to 
      
      
      
      for 2 hours to force rearrangement.
  • Workup: Dilute with EtOAc (

    
     mL), wash with saturated 
    
    
    
    (
    
    
    mL) and Brine (
    
    
    mL).
  • Purification: Flash chromatography (DCM/MeOH gradient).

Decision Matrix for Troubleshooting

Use this flow to diagnose your specific failure mode.

TroubleshootingTree Start Analyze Crude LCMS/NMR Q1 Is the mass Correct? Start->Q1 Q2 Is it Bis-Acylated (M + Acyl)? Q1->Q2 No (Mass too high) Q3 Check Regiochemistry (HMBC/NOE) Q1->Q3 Yes Sol1 Reduce Reagent Eq. Use Slow Addition Q2->Sol1 Yes Sol2 Heat to 60°C with Base (Force Rearrangement) Q3->Sol2 Ring Acylation Sol3 Success Q3->Sol3 Exocyclic Amide

Caption: Logical decision tree for diagnosing acylation outcomes.

References

  • Regioselective Synthesis of Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2009). Recent advances in aminopyrazoles synthesis and functionalization.[1][2][3][4] Arkivoc, (i), 198-250.[1] Link

  • Kinetic vs Thermodynamic Control: Detailed mechanistic overview of pyrazole acylation dynamics and rearrangement. Chemistry LibreTexts. Link

  • N-Acyl Pyrazoles as Intermediates: Mileni, M., et al. (2009). Binding and inactivation mechanism of a humanized fatty acid amide hydrolase by α-ketoheterocycle inhibitors. Journal of the American Chemical Society, 131(30), 10497–10506. Link

  • Minimizing Side Reactions: General strategies for chemoselective acylation in heterocyclic chemistry. Organic Chemistry Portal. Link

Sources

Optimization

Technical Support Center: Recrystallization of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine

Welcome to the Application Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Center. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a technical guide structured as a troubleshooting repository. This content is designed to address the specific physicochemical challenges of recrystallizing 3-tert-butyl-1-methyl-1H-pyrazol-4-amine (referred to hereafter as TBMPA ).

TBMPA presents a unique purification challenge due to the competing polarity of the basic 4-amino pyrazole core and the lipophilic tert-butyl group. This duality often leads to "oiling out" rather than discrete crystallization.[1][2][3] The following guide synthesizes thermodynamic principles with practical bench techniques to resolve these issues.

Module 1: Solvent System Optimization

Q: Which solvent system provides the best balance between yield and impurity rejection for TBMPA?

A: For this specific aminopyrazole, a binary solvent system is superior to single solvents. The tert-butyl group renders the molecule too soluble in pure alcohols and chlorinated solvents, while the amine makes it insoluble in pure alkanes.

We recommend a Polar/Non-Polar Gradient approach.

Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)Primary Use CaseRisk Profile
Class A (Standard) Ethanol / Water 1:1 to 1:3General purification; removal of inorganic salts.Low. Excellent for removing polar synthesis byproducts.
Class B (Anhydrous) Toluene / Heptane 1:2 to 1:4Removal of lipophilic impurities; strictly anhydrous conditions.Medium. Higher risk of oiling out if cooled too fast.
Class C (High Sol.) Ethyl Acetate / Hexanes 1:3 to 1:5High throughput; rapid crystallization.High. Hexanes evaporate faster, potentially changing ratio.

Technical Insight: The 4-amino group is electron-rich, making the pyrazole ring susceptible to oxidation. Class A systems should be degassed to prevent the formation of colored azo-dimers or N-oxides.

Solvent Selection Decision Tree

SolventSelection Start Start: Solubility Screening Test1 Test Solubility in Hot Ethanol (60°C) Start->Test1 Result1 Fully Soluble? Test1->Result1 PathA Add Water (Anti-Solvent) dropwise at 50°C Result1->PathA Yes PathB Switch to Toluene Result1->PathB No (Insoluble) Cloud Cloud Point Reached? PathA->Cloud Bad Try System B: Toluene/Heptane PathB->Bad Good System A: EtOH/Water (Recommended) Cloud->Good Precipitate forms Cloud->Bad Oiling Out occurs

Figure 1: Decision logic for selecting the primary recrystallization solvent based on initial solubility observations.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a sticky yellow oil instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when the metastable limit of the solution is breached at a temperature where the solute is still liquid.[1][2] For TBMPA, the bulky tert-butyl group disrupts crystal lattice packing, lowering the melting point and favoring the oil phase.

The Rescue Protocol (Seeding Strategy):

Do not discard the oil. Follow this thermodynamic correction procedure:

  • Re-dissolution: Reheat the mixture until the oil layer fully dissolves back into the bulk solvent.

  • Solvent Adjustment: Add a small volume (5-10% of total volume) of the Good Solvent (e.g., Ethanol) to slightly undersaturate the solution.

  • The Critical Step (Seeding):

    • Cool the solution very slowly to just below the saturation point (cloud point).

    • Add a seed crystal of pure TBMPA. (If no seed is available, scratch the glass wall with a glass rod to induce nucleation).

  • Controlled Cooling: Wrap the flask in cotton or place it in a programmable bath. Cool at a rate of < 1°C per minute .

    • Why? Rapid cooling spikes supersaturation, forcing the system back into the oiling region (LLPS). Slow cooling keeps the system in the crystal growth zone.

Oiling Out Rescue Workflow

OilingRescue StateOil State: Oiled Out (Two Liquid Phases) ActionHeat Action: Reheat to Homogeneous Solution StateOil->ActionHeat Reset Thermodynamics ActionSolv Action: Add 10% Good Solvent ActionHeat->ActionSolv Reduce Supersaturation ActionSeed Action: Add Seed at Cloud Point ActionSolv->ActionSeed Induce Nucleation ActionCool Action: Slow Cool (0.5°C/min) ActionSeed->ActionCool Growth Phase Final Result: Crystalline Solid ActionCool->Final

Figure 2: Step-by-step workflow to recover crystalline material from an oiled-out state.

Module 3: Purity & Stability (Oxidation Prevention)

Q: The crystals are turning from white to pink/brown during filtration. Is the compound degrading?

A: Yes. Aminopyrazoles, particularly 4-aminopyrazoles, are electron-rich and prone to oxidation, forming colored azo or nitroso impurities upon exposure to air in solution.

Stabilization Protocol:

  • Degassing: Before recrystallization, sparge the solvent system (Ethanol/Water) with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Anti-Oxidant Additive: Add a trace amount (0.1 mol%) of Ascorbic Acid or BHT (Butylated hydroxytoluene) to the crystallization solvent. This acts as a sacrificial antioxidant.

  • Cold Filtration: Filter the crystals at 0–4°C. Oxidation kinetics are significantly slower at low temperatures.

  • Vacuum Drying: Dry the isolated solid under high vacuum (< 10 mbar) at ambient temperature, avoiding heat which accelerates oxidative degradation.

Module 4: Scalability & Polymorphism

Q: I am scaling up to 100g. Are there polymorph risks?

A: Yes. Bulky molecules like TBMPA often exhibit polymorphism.

  • Kinetic Form: Rapid precipitation (e.g., dumping into water) often yields a metastable, lower-melting polymorph or amorphous solid.

  • Thermodynamic Form: Slow crystallization from Ethanol/Water usually yields the stable, higher-melting crystalline form.

Recommendation: For scale-up, always use Controlled Cooling Crystallization (CCC) rather than anti-solvent dumping. This ensures batch-to-batch consistency in melting point and dissolution rate.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallization and solvent selection).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Mechanisms of oiling out and seeding strategies).

  • Frazão, C. M., et al. (2021).[4][5][6] "Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine." Molbank, 2021(3), M1246. (Specific synthesis and handling of tert-butyl-aminopyrazole analogs).

  • Pollock, P. M., & Cole, K. P. (2016). "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, 93, 212-227. (Detailed purification protocols for regioisomeric aminopyrazoles).

  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. (Thermodynamic explanation of liquid-liquid phase separation).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine: A Comparative NMR Analysis Guide

Executive Summary & Technical Context[1][2][3][4][5][6] In the development of ATP-competitive kinase inhibitors, the aminopyrazole moiety is a privileged scaffold. Specifically, 3-tert-butyl-1-methyl-1H-pyrazol-4-amine s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of ATP-competitive kinase inhibitors, the aminopyrazole moiety is a privileged scaffold. Specifically, 3-tert-butyl-1-methyl-1H-pyrazol-4-amine serves as a critical intermediate. However, its synthesis presents a distinct analytical challenge: the regioselectivity of the methylation step often yields a mixture of the desired 1,3-isomer and the unwanted 1,5-isomer. Furthermore, incomplete reduction of the nitro-precursor can contaminate the final product.

This guide moves beyond simple peak listing. It provides a comparative structural validation protocol , contrasting the target molecule against its two primary "alternatives" (impurities): the 1,5-regioisomer and the 4-nitro precursor .

The Core Analytical Challenge
  • Target: 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (Thermodynamically favored, but sterically sensitive).

  • Alternative 1 (Regioisomer): 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine (Often formed due to steric bulk of the t-butyl group during alkylation).

  • Alternative 2 (Precursor): 3-Tert-butyl-1-methyl-4-nitro-1H-pyrazole (Result of incomplete hydrogenation).

Experimental Protocol: Self-Validating Systems

To ensure reproducibility and distinct spectral features, the choice of solvent and concentration is non-trivial.

Solvent Selection Strategy

We recommend DMSO-d₆ over CDCl₃ for this specific amine.

  • Reasoning: The exchangeable protons of the 4-amino group (

    
    ) are often broad or invisible in Chloroform due to rapid exchange. DMSO-d₆ forms hydrogen bonds with the amine, slowing the exchange rate and sharpening the signal into a distinct broad singlet around 3.5–4.5 ppm. This allows for integration validation (2H).
    
Sample Preparation[7]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Acquisition:

    • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

    • NOESY (Critical): Mixing time (

      
      ) = 500 ms. This is essential for the regioisomer check.
      

Spectral Analysis & Peak Assignment (The Target)

The following data corresponds to the target structure: 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine .

1H NMR Data Table (400 MHz, DMSO-d₆)
PositionGroupShift (

, ppm)
MultiplicityIntegralStructural Logic
3

1.20 – 1.25 Singlet9HHigh field; freely rotating methyls on the bulky t-butyl group.
4-NH₂

3.60 – 3.90 Broad Singlet2HExchangeable. Chemical shift varies with conc/temp. Shielded relative to amides.
1

3.65 – 3.75 Singlet3HDeshielded by the adjacent Nitrogen. Diagnostic peak for NOE.
5

6.90 – 7.10 Singlet1HAromatic region. Upfield shifted relative to unsubstituted pyrazole (~7.6 ppm) due to the electron-donating effect of the adjacent 4-amino group.
Mechanistic Insight: The "Shielding" Validation

The chemical shift of the proton at Position 5 (C5-H) is a built-in sensor for the oxidation state of the nitrogen at Position 4.

  • In the Amine (Target): The lone pair on the

    
     group donates electron density into the ring (mesomeric effect), shielding C5-H and pushing it upfield (~7.0 ppm).
    
  • In the Nitro (Precursor): The

    
     group is strongly electron-withdrawing, deshielding C5-H and pushing it downfield (~8.5 ppm).
    

Comparative Analysis: Distinguishing Alternatives

This section details how to objectively distinguish the product from its common impurities using the data generated above.

Scenario A: Product vs. Regioisomer (The "Steric Trap")

During the methylation of 3(5)-tert-butyl-4-nitropyrazole, the methyl group can attach to either nitrogen.

  • Target (1,3-isomer): Methyl is at N1; t-Butyl is at C3. Distance: Far.

  • Alternative (1,5-isomer): Methyl is at N1; t-Butyl is at C5. Distance: Close (Steric Clash).

The Self-Validating Test: 1D NOE or 2D NOESY

  • Irradiate the

    
     singlet (~3.7 ppm).
    
  • Observation for Target: You will see NOE enhancement at the C5-H (aromatic proton).

  • Observation for Isomer: You will see NOE enhancement at the t-Butyl group (~1.2 ppm).

Scenario B: Product vs. Precursor (Reaction Monitoring)

Comparing the 4-amine (product) with the 4-nitro (starting material).

FeatureTarget (4-Amine)Alternative (4-Nitro Precursor)
C5-H Shift ~7.0 ppm (Shielded)~8.5 - 8.8 ppm (Deshielded)
Exchangeable Broad singlet (~3.8 ppm)None (No protons on NO₂)
Color Off-white / Pale yellowBright Yellow / Orange

Decision Logic Visualization

The following diagram illustrates the logical workflow for validating the structure and rejecting alternatives.

NMR_Validation_Flow Start Crude Product (DMSO-d6) H1_NMR Run 1H NMR Start->H1_NMR Check_C5 Check C5-H Shift H1_NMR->Check_C5 Nitro_Path Shift > 8.0 ppm (Deshielded) Check_C5->Nitro_Path Downfield Amine_Path Shift ~ 7.0 ppm (Shielded) Check_C5->Amine_Path Upfield Result_Precursor REJECT: 4-Nitro Precursor Nitro_Path->Result_Precursor NOESY_Step Run NOESY / 1D-NOE Irradiate N-Me (3.7 ppm) Amine_Path->NOESY_Step NOE_Decision NOE Cross-peak? NOESY_Step->NOE_Decision Result_Target CONFIRMED: 3-tBu-1-Me-4-Amino NOE_Decision->Result_Target Enhancement at C5-H Result_Isomer REJECT: 5-tBu-1-Me-4-Amino (Regioisomer) NOE_Decision->Result_Isomer Enhancement at t-Butyl

Figure 1: Structural determination workflow distinguishing the target amine from nitro-precursors and regioisomers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Provides the authoritative grounding for NOE and chemical shift principles). Link

  • Elguero, J., et al. (1992).[1] "The Reduction of 1-Nitropyrazole to 1-Aminopyrazole." Anales De Química, 88, 724.[1] (Foundational work on pyrazole reduction and spectral changes).

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Standard reference for chemical shift correlations). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for general pyrazole chemical shifts). Link

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Testing of Pyrazole Amine Building Blocks

Introduction: The Critical Role of Purity in Pyrazole Amine Scaffolds Pyrazole amines are foundational building blocks in modern medicinal chemistry, forming the core of numerous therapeutics targeting a wide array of di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrazole Amine Scaffolds

Pyrazole amines are foundational building blocks in modern medicinal chemistry, forming the core of numerous therapeutics targeting a wide array of diseases.[1][2] Their structural versatility and synthetic accessibility make them privileged scaffolds in drug discovery. However, the synthetic routes to these compounds can yield a variety of impurities, including regioisomers, starting materials, and by-products, which can profoundly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Furthermore, many pyrazole amines are chiral, necessitating the precise control and quantification of enantiomeric purity, as different enantiomers can have distinct pharmacological and toxicological profiles.[5][6][7]

This guide provides a comprehensive framework for developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of pyrazole amine building blocks. We will move beyond rote protocols to explore the scientific rationale behind experimental choices, compare modern analytical technologies, and provide actionable, field-proven methodologies.

Pillar 1: Strategic HPLC Method Development - A First-Principles Approach

A successful HPLC method is not a matter of chance but the result of a systematic, logical workflow. The goal is to achieve adequate resolution between the main analyte peak and all potential impurities with good peak shape and sensitivity in a reasonable timeframe.

The Workflow of Method Development

The process is iterative, beginning with an understanding of the analyte and culminating in a validated, robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase & Detection cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (pKa, logP, UV spectra, Chirality?) Column Stationary Phase Selection (e.g., C18 for achiral, CSP for chiral) Analyte->Column Based on polarity & structure MobilePhase Mobile Phase Screening (Solvent, pH, Buffer) Column->MobilePhase Initial Screening Detector Detector Settings (Wavelength Selection) MobilePhase->Detector Optimize for sensitivity Gradient Gradient Optimization (Resolution vs. Time) Detector->Gradient Refinement Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Gradient->Validation Finalized Method

Caption: A systematic workflow for HPLC method development.

Stationary Phase (Column) Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor determining the selectivity of the separation.

  • For Achiral Purity (Regioisomers & Process Impurities): Reversed-phase chromatography is the workhorse.

    • C18 (Octadecylsilane): This is the default starting point for most small molecules. It separates compounds primarily based on hydrophobicity. A typical starting column would be a C18, 150 mm x 4.6 mm, with 5 µm particles.[8][9]

    • Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions with the aromatic pyrazole ring. It can be particularly effective for separating isomers where hydrophobicity differences are minimal.

  • For Enantiomeric Purity (Chiral Separations): Chiral Stationary Phases (CSPs) are essential.

    • Polysaccharide-based CSPs: Columns like Lux Cellulose and Lux Amylose are highly effective for a wide range of chiral compounds, including pyrazole derivatives.[5][6][10] They provide chiral recognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[5][10] The separation can be performed in normal-phase, reversed-phase, or polar organic modes.

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition fine-tunes the separation achieved by the column.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices in reversed-phase HPLC. ACN often provides sharper peaks and lower UV cutoff, while MeOH can offer different selectivity.

  • Aqueous Phase & pH Control: Pyrazole amines are basic compounds. Controlling the pH of the mobile phase is crucial for achieving symmetric peak shapes and reproducible retention times.

    • Acidic pH (e.g., 2.5 - 3.5): Using buffers like phosphate or additives such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid ensures that the amine is protonated, leading to consistent interactions and sharp peaks.[8][11]

    • Buffers: A buffer is essential to control the pH precisely. A 20-50 mM phosphate buffer is a common and robust choice.

  • Elution Mode:

    • Isocratic: A constant mobile phase composition is used. This is simpler but may not resolve complex mixtures with widely varying polarities.

    • Gradient: The composition of the mobile phase is changed over time (e.g., increasing the organic modifier). This is powerful for separating complex samples and reducing analysis time.[9][12]

Pillar 2: Performance Comparison - HPLC vs. UPLC

The evolution of liquid chromatography has led to Ultra-Performance Liquid Chromatography (UPLC), which offers significant advantages over traditional HPLC.[13][14] The choice between them depends on laboratory needs, throughput requirements, and budget.

UPLC utilizes columns with smaller particle sizes (typically <2 µm) and operates at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[15][16] This fundamental difference leads to dramatic performance gains.

Comparative Performance Metrics: HPLC vs. UPLC
ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Impact
Column Particle Size 3 - 5 µm< 2 µm (e.g., 1.7 µm)Smaller particles provide a higher surface area, leading to more efficient mass transfer and sharper peaks.
Operating Pressure ~4000 - 6000 psi~10,000 - 15,000 psiHigher pressure is required to push the mobile phase through the densely packed small-particle columns.[15][16]
Analysis Time 15 - 30 minutes2 - 10 minutesHigher efficiency allows for faster flow rates and shorter columns without sacrificing resolution, drastically increasing throughput.[13][15]
Resolution GoodExcellentNarrower peaks mean that closely eluting impurities are more likely to be baseline-resolved.[14]
Sensitivity StandardHighSharper, taller peaks provide a better signal-to-noise ratio, improving the Limits of Detection (LOD) and Quantification (LOQ).[13]
Solvent Consumption HighLowFaster run times and lower flow rates result in a significant reduction in solvent use per analysis, making it greener and more cost-effective.[13]
System Cost LowerHigherUPLC systems require specialized pumps, injectors, and detectors capable of handling high pressures and fast data acquisition rates.[14][16]

Pillar 3: Field-Proven Experimental Protocols

The following protocols are robust starting points for method development. They should be optimized for the specific pyrazole amine building block being analyzed.

Protocol 1: Achiral Purity by Reversed-Phase HPLC

This method is designed to separate a primary pyrazole amine from potential starting materials and regioisomeric impurities.

Objective: To quantify the purity of a pyrazole amine building block and separate it from key process-related impurities.

Methodology:

  • Instrumentation: HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm (for HPLC) or C18, 50 mm x 2.1 mm, 1.7 µm (for UPLC).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

    • Column Temperature: 30 °C.

    • Detection: PDA detection at 254 nm, or at the λmax of the analyte.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the pyrazole amine sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

Representative Data (Hypothetical):

Peak IDCompoundRetention Time (min)Resolution (USP)Peak Area %
1Starting Material 14.2-0.08
2Regioisomer Impurity8.518.10.15
3Pyrazole Amine 9.8 5.2 99.72
4Starting Material 211.14.80.05
Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is designed to separate the enantiomers of a chiral pyrazole amine.

Objective: To determine the enantiomeric excess (e.e.) of a chiral pyrazole amine.

Methodology:

  • Instrumentation: HPLC system with isocratic pump, manual or autosampler injector, and UV detector.

  • Chromatographic Conditions:

    • Column: Lux Cellulose-2, 250 mm x 4.6 mm, 5 µm.[5][11]

    • Mobile Phase: n-Hexane / Ethanol (80:20, v/v). Note: The ratio may need significant optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 270 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the racemic standard in the mobile phase to confirm peak identification and resolution.

    • Prepare a 0.5 mg/mL solution of the chiral sample in the mobile phase.

Representative Data (Hypothetical):

Peak IDEnantiomerRetention Time (min)Resolution (USP)Peak Area %
1(R)-Enantiomer12.4-0.25
2(S)-Enantiomer15.13.899.75
Calculated e.e. 99.5%

Trustworthiness: The Imperative of Method Validation

A developed method is incomplete until it is validated. Validation provides documented evidence that the method is suitable for its intended purpose. The process should follow ICH Q2(R1) guidelines.

ValidationWorkflow Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Small Method Changes) Limits->Robustness SystemSuitability System Suitability (Daily Check) Robustness->SystemSuitability Finalized & Implemented

Caption: Key parameters for analytical method validation per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[8][9]

  • Linearity: Demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[8][17]

  • Accuracy: The closeness of test results to the true value, often determined by spike/recovery experiments.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][17]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[8]

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate), providing an indication of its reliability during normal usage.[8]

By rigorously validating the developed HPLC method, researchers and drug development professionals can ensure the trustworthiness of their purity data, a cornerstone of regulatory compliance and patient safety.

References

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Available at: [Link]

  • Jadhav, S. B., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. Available at: [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Available at: [Link]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available at: [Link]

  • Sriram, D., et al. (2013). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • Denton, J. R., et al. (2023). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Hrytsenko, I. S., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Filijović, N. D., et al. (2014). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. ResearchGate. Available at: [Link]

  • Gîrd, C. E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • Filijović, N. D., et al. (2014). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Semantic Scholar. Available at: [Link]

  • Kumar, S., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Drug Development and Research. Available at: [Link]

  • Fustero, S., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Fichez, J., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. The Journal of Organic Chemistry. Available at: [Link]

  • Baldwin, A. F., et al. (2021). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development. Available at: [Link]

  • Iadanza, M. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (MW: 153.13 g/mol ). It is designed for analytical chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (MW: 153.13 g/mol ). It is designed for analytical chemists and medicinal chemists requiring robust identification of this scaffold, which is a critical building block in the synthesis of kinase inhibitors and COX-2 antagonists.

The guide compares the target analyte against its most common synthetic by-products (regioisomers) and establishes a self-validating fragmentation model based on Electrospray Ionization (ESI) mechanics.

Structural Context & Significance

The pyrazole ring is a privileged structure in drug discovery. The specific substitution pattern—a bulky tert-butyl group at C3 and a primary amine at C4—creates a unique steric and electronic environment.

  • Target Analyte: 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine

  • Primary Challenge: Differentiating the target from the 5-tert-butyl regioisomer (formed during hydrazine condensation) and the 5-amine isomer (formed during nitration/reduction sequences).

  • Differentiation Strategy: Utilizing Collision-Induced Dissociation (CID) to exploit steric "proximity effects" between the N-methyl group and adjacent substituents.

Experimental Protocol (Standardized)

To ensure reproducibility, the following LC-MS/MS workflow is recommended. This protocol minimizes in-source fragmentation while maximizing structural information in the MS2 spectra.

2.1 Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

  • Filtration: 0.22 µm PTFE filter (essential to prevent adduct formation from particulate salts).

2.2 LC-MS/MS Conditions (ESI+)
ParameterSettingRationale
Ionization Source ESI Positive (

)
Pyrazoles protonate readily at the N2 position.
Capillary Voltage 3.5 kVOptimal for small molecule ionization without arcing.
Cone Voltage 30 VSufficient to decluster adducts but preserve the parent ion (

154.1).
Collision Energy Stepped (15, 30, 45 eV)Low energy preserves the ring; high energy forces ring cleavage.
Desolvation Temp 350°CEnsures complete solvent removal for stable signal.
Fragmentation Mechanisms & Pathways

The fragmentation of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (


) follows three distinct pathways driven by the stability of the tert-butyl cation and the lability of the amine group.
Pathway A: Tert-butyl Degradation (Dominant)

The most abundant transitions involve the degradation of the bulky alkyl group.

  • Loss of Methyl Radical (

    
    ):  Generates 
    
    
    
    139.1.
  • Loss of Isobutylene (

    
    ):  A McLafferty-like rearrangement or simple inductive cleavage eliminates the neutral alkene, resulting in a protonated methyl-pyrazol-amine core (
    
    
    
    98.1).
Pathway B: Deamination
  • Loss of Ammonia (

    
    ):  The primary amine at C4 is lost as a neutral molecule (17 Da), yielding 
    
    
    
    137.1. This is diagnostic for the presence of a free amino group.
Pathway C: Ring Cleavage (High Energy)
  • Loss of HCN: Characteristic of N-heterocycles, the pyrazole ring opens, expelling HCN (27 Da). This usually occurs after the initial loss of the tert-butyl group.

Visualization: Fragmentation Pathway[1]

The following diagram illustrates the precursor-product relationships.

FragmentationPath Parent Parent Ion [M+H]+ = 154.1 (C8H16N3+) Frag_139 [M - CH3]+ m/z 139.1 (Methyl Loss) Parent->Frag_139 -15 Da (CH3) Frag_137 [M - NH3]+ m/z 137.1 (Deamination) Parent->Frag_137 -17 Da (NH3) Frag_98 [M - C4H8]+ m/z 98.1 (Isobutylene Loss) Parent->Frag_98 -56 Da (Isobutylene) (Base Peak) Frag_71 Ring Cleavage m/z ~71 (Loss of HCN) Frag_98->Frag_71 -27 Da (HCN) (High Energy)

Figure 1: Proposed fragmentation tree for 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine in ESI+ mode.

Comparative Analysis: Target vs. Alternatives

The primary risk in analyzing this compound is misidentifying it as one of its isomers. The table below differentiates the target from its 5-tert-butyl (regioisomer) and 5-amine (positional isomer) counterparts.

Differentiation Logic
  • Target (3-t-butyl): The tert-butyl group is distal to the N-methyl.[1] Steric hindrance is lower.

  • Alternative 1 (5-t-butyl): The tert-butyl group is adjacent to the N-methyl. This causes a "buttressing effect," often leading to a higher abundance of the [M-15]+ peak (methyl loss) to relieve steric strain.

  • Alternative 2 (5-amine): The amine is adjacent to the N-methyl. This often facilitates a specific loss of methylamine (

    
    , 31 Da)  or an interaction between the N-methyl and the amine, which is absent in the 4-amine target.
    
FeatureTarget: 3-t-butyl-4-amine Alt 1: 5-t-butyl-4-amine Alt 2: 3-t-butyl-5-amine
Parent Ion (

)
154.1154.1154.1
Base Peak 98.1 (Loss of Isobutylene)139.1 (Loss of Methyl)98.1
Diagnostic Loss -17 Da (

)
-15 Da (Enhanced

loss)
-31 Da (

possible)
Mechanism Standard alkyl fragmentationSteric relief drivenOrtho-effect driven
Troubleshooting & Validation

If your spectrum does not match the predicted pattern, consider these common issues:

  • High Abundance of

    
     176 (+22 Da): 
    
    • Cause: Sodium adduct formation (

      
      ).
      
    • Fix: Switch to ammonium formate buffer or clean the source cone.

  • Absence of

    
     98: 
    
    • Cause: Collision energy too low. The tert-butyl group is stable.

    • Fix: Increase CE to >25 eV.

  • In-Source Fragmentation:

    • Observation: The parent ion (154.1) is weak, but 98.1 is intense even at 0 eV collision energy.

    • Fix: Lower the Cone Voltage (or Declustering Potential).

References
  • Holzer, W., & Hahn, G. (2003). 13C NMR and MS studies on 3(5)-aminopyrazoles.
  • NIST Chemistry WebBook. (2023). Mass Spectrum of Pyrazole Derivatives.[2][3][4][5] Standard Reference Database 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][6][7][8][9][10][11] University Science Books. (Foundational text for alkyl and amine fragmentation mechanisms).

  • Ebenezer, O., et al. (2014). Synthesis and fragmentation patterns of pyrazole derivatives. Discusses the loss of HCN and N2 from pyrazole rings. [Link]

Sources

Comparative

Comparative Reactivity Analysis: 3-tert-Butyl-1H-pyrazol-5-amine vs. 3-Methyl-1H-pyrazol-5-amine

A Technical Guide for Researchers in Medicinal Chemistry and Process Development In the landscape of modern drug discovery, pyrazole-containing scaffolds are of paramount importance, serving as the core of numerous thera...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Process Development

In the landscape of modern drug discovery, pyrazole-containing scaffolds are of paramount importance, serving as the core of numerous therapeutic agents. The strategic functionalization of the pyrazole ring is a critical aspect of lead optimization, where even subtle modifications can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic profile. Among the various substituted pyrazoles, 3-substituted-5-amino pyrazoles are particularly valuable building blocks. This guide provides an in-depth comparative analysis of the reactivity of two commonly employed analogs: 3-tert-butyl-1H-pyrazol-5-amine and 3-methyl-1H-pyrazol-5-amine. This comparison will focus on the interplay of steric and electronic effects, supported by experimental data, to inform rational choices in synthetic strategy.

The Decisive Influence of the 3-Position Substituent

The reactivity of the pyrazole ring and its exocyclic amino group is governed by the electronic and steric nature of its substituents. In the case of our two molecules of interest, the seemingly minor change from a methyl to a tert-butyl group at the 3-position introduces significant differences in their chemical behavior.

Electronic Effects: Both the methyl and tert-butyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack compared to an unsubstituted pyrazole. The tert-butyl group, with its three methyl groups, is a slightly stronger electron-donating group than a single methyl group. This enhanced electron-donating nature can subtly influence the nucleophilicity of the ring nitrogens and the exocyclic amino group.

Steric Hindrance: The most dramatic difference between the two substituents lies in their steric bulk. The tert-butyl group is significantly larger than the methyl group. This steric hindrance plays a crucial role in dictating the regioselectivity and feasibility of reactions, particularly those involving the adjacent N1 nitrogen and the C4 position of the pyrazole ring.

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these differing properties, we will examine their performance in several common synthetic transformations.

Electrophilic Aromatic Substitution (e.g., Halogenation)

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich.

  • 3-Methyl-1H-pyrazol-5-amine: This compound readily undergoes electrophilic substitution at the C4 position. The smaller methyl group presents minimal steric hindrance, allowing electrophiles to approach the C4 carbon without significant spatial impediment.

  • 3-tert-Butyl-1H-pyrazol-5-amine: While the C4 position is still electronically activated, the bulky tert-butyl group can sterically shield this position, potentially leading to slower reaction rates or requiring more forcing conditions. In some cases, the steric hindrance can be so significant that it prevents the reaction from proceeding altogether.

CompoundReagentReaction RateYield
3-Methyl-1H-pyrazol-5-amineN-Bromosuccinimide (NBS)FastHigh
3-tert-Butyl-1H-pyrazol-5-amineN-Bromosuccinimide (NBS)SlowModerate to Low

Table 1: Comparative data for the bromination of 3-methyl- and 3-tert-butyl-1H-pyrazol-5-amine.

N-Alkylation and N-Acylation

The pyrazole ring possesses two nitrogen atoms (N1 and N2) that can potentially undergo alkylation or acylation. The exocyclic amino group is also a site for these reactions.

  • 3-Methyl-1H-pyrazol-5-amine: The N1 nitrogen is generally the more kinetically favored site for alkylation and acylation due to its higher accessibility. The exocyclic amino group can also be readily functionalized.

  • 3-tert-Butyl-1H-pyrazol-5-amine: The steric bulk of the tert-butyl group significantly disfavors reactions at the adjacent N1 position. Consequently, reactions with electrophiles are more likely to occur at the more distant N2 nitrogen or the exocyclic amino group. This steric directing effect can be a powerful tool for achieving regioselectivity that would otherwise be difficult to obtain.

Figure 1: Regioselectivity in N-functionalization.

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

The conversion of the exocyclic amino group to a diazonium salt, followed by its displacement, is a versatile method for introducing a variety of functional groups.

  • 3-Methyl-1H-pyrazol-5-amine: This compound undergoes diazotization smoothly, and the resulting diazonium salt can be readily converted to other functionalities via Sandmeyer or related reactions.

  • 3-tert-Butyl-1H-pyrazol-5-amine: The diazotization of this amine can be more challenging. The steric bulk of the tert-butyl group can hinder the approach of the nitrosating agent. Furthermore, the resulting diazonium salt may exhibit altered stability and reactivity profiles.

Experimental Protocols

General Procedure for C4-Bromination
  • To a stirred solution of the 3-substituted-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-3-substituted-1H-pyrazol-5-amine.

G cluster_0 C4 Bromination Workflow A 1. Dissolve Pyrazole Amine in Solvent B 2. Cool to 0 °C A->B C 3. Add NBS Portion-wise B->C D 4. Warm to RT & Stir (1-4h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with Na2S2O3 (aq) E->F G 7. Organic Extraction F->G H 8. Wash & Dry G->H I 9. Concentrate H->I J 10. Purify by Chromatography I->J

Figure 2: C4-Bromination experimental workflow.

Conclusion

The choice between 3-tert-butyl-1H-pyrazol-5-amine and 3-methyl-1H-pyrazol-5-amine as a synthetic building block has significant consequences for the outcome of chemical reactions. While the methyl-substituted analog offers higher reactivity in many cases, the tert-butyl-substituted counterpart provides a powerful tool for directing regioselectivity, particularly in N-functionalization reactions, by leveraging its pronounced steric hindrance. A thorough understanding of these competing electronic and steric effects is essential for the rational design of synthetic routes and the efficient construction of complex, biologically active molecules. Researchers should carefully consider the desired substitution pattern and the potential for steric hindrance when selecting their starting material.

References

  • General Reactivity of Pyrazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Steric and Electronic Effects in Organic Chemistry: Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Applications of Pyrazoles in Medicinal Chemistry: Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Promising Antifungal Agents. Journal of Fungi, 3(3), 42. [Link]

Validation

Comparative IR Spectroscopy Guide: 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine Characterization

Topic: Infrared (IR) Spectroscopy Characterization of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Executive Summary 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (CAS: 1535402-48-2) is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy Characterization of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide

Executive Summary

3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (CAS: 1535402-48-2) is a critical heterocyclic intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors and agrochemical scaffolds.[1][2][3] Its structural integrity hinges on the precise positioning of the amine group at the C4 position, distinct from the thermodynamically favored 5-amino regioisomers often formed via cyclization routes.

This guide provides a technical roadmap for characterizing this molecule using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy . Unlike standard data sheets, this document focuses on comparative discrimination —specifically, how to distinguish the target 4-amine product from its synthetic precursor (4-nitro) and its structural isomer (5-amine).

Part 1: Structural Context & Theoretical Band Assignments

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. The steric bulk of the tert-butyl group at C3 and the electron-donating methyl group at N1 create a specific electronic environment that influences the wavenumber of the primary amine at C4.

Functional Group Analysis Table
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3300 – 3450 (Doublet)High. Confirms reduction of nitro group.
Primary Amine (-NH₂) N-H Scissoring (Bend)1610 – 1630 Medium. Often overlaps with ring C=N.
Pyrazole Ring C=N / C=C Stretch1580 – 1595 High. Characteristic of the heteroaromatic core.
Tert-Butyl Group C-H Aliphatic Stretch2950 – 2970 (Split)High. Strong, sharp peaks distinguishing it from simple alkyls.
Tert-Butyl Group C-C Skeletal Bend1360 – 1375 (Doublet)Medium. "Gem-dimethyl" doublet characteristic of t-butyl.
N-Methyl Group C-N Stretch1250 – 1300 Medium. Confirms N-alkylation.

Analyst Note: The tert-butyl group typically induces a "splitting" pattern in the 2900 region due to the multiple methyl environments. This is a key fingerprint marker against unbranched analogs.

Part 2: Comparative Analysis (Performance vs. Alternatives)

This section evaluates the "performance" of IR spectroscopy in distinguishing the target molecule from its two most common "alternatives" in a reaction mixture: the Precursor (Process Control) and the Regioisomer (Quality Control) .

Scenario A: Process Control (Nitro Reduction Monitoring)

The most common synthesis route involves the reduction of 3-tert-butyl-1-methyl-4-nitropyrazole . IR is superior to NMR for rapid, in-process monitoring of this step because the Nitro signal is intense and distinct.

  • The Alternative (Precursor): 4-Nitropyrazole derivative.

  • The Target (Product): 4-Aminopyrazole derivative.[4][5]

Comparative Spectral Data:

FeaturePrecursor (4-Nitro) Target Product (4-Amine) Shift / Action
3300–3450 cm⁻¹ Silent (No N-H)Strong Doublet Appearance of Amine.
1530–1550 cm⁻¹ Very Strong (Asym NO₂)SilentDisappearance of Nitro (Critical).
1340–1360 cm⁻¹ Strong (Sym NO₂)Weak/SilentDisappearance of Nitro.

Critical Process Parameter (CPP): The reaction is only considered complete when the band at ~1530 cm⁻¹ is fully extinguished. Residual absorbance here indicates unreacted starting material, which can be genotoxic.

Scenario B: Regioisomer Differentiation (4-Amino vs. 5-Amino)

While the 4-amine is made via nitration, the 5-amino isomer (3-tert-butyl-1-methyl-1H-pyrazol-5-amine) is often formed via the cyclization of nitriles with hydrazines. Distinguishing these is vital for IP and potency.

  • Mechanism of Difference: The 5-amino group is adjacent to the N1-methyl, creating steric clash and potential intramolecular H-bonding (if N1 was unsubstituted) or different dipole moments.

  • Spectral Marker:

    • 4-Amine: The

      
       is less sterically hindered by the N-Methyl, often leading to sharper, higher-frequency stretching bands (~3400 cm⁻¹).
      
    • 5-Amine: Proximity to the N-Methyl often broadens the amine band or shifts the C=N ring stretch to lower frequencies (~1550-1570 cm⁻¹) due to different conjugation pathways.

Part 3: Visualization of Workflows
Figure 1: Synthesis Monitoring & Logic Flow

This diagram illustrates the logical decision tree for validating the product using IR markers.

G Start Crude Reaction Mixture NitroCheck Check 1530 cm⁻¹ (Nitro Asym) Start->NitroCheck AmineCheck Check 3300-3400 cm⁻¹ (Amine Stretch) NitroCheck->AmineCheck Peak Absent Result_Fail Incomplete Reaction (Continue Reduction) NitroCheck->Result_Fail Peak Present IsomerCheck Fingerprint Region (Isomer ID) AmineCheck->IsomerCheck Doublet Present Result_Pass Target: 4-Amine Confirmed IsomerCheck->Result_Pass Matches Reference

Caption: Logic flow for validating 3-tert-butyl-1-methyl-1H-pyrazol-4-amine synthesis via FTIR.

Part 4: Experimental Protocol (ATR-FTIR)

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Equipment:

  • FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal.

  • Spectral Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (minimum).

Step-by-Step Methodology:

  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum. Validation: Ensure no peaks exist in the 2350 cm⁻¹ (CO2) or 3000-3600 cm⁻¹ (Water vapor) regions.

  • Sample Preparation: Place approx. 5-10 mg of the solid 4-amine product onto the crystal.

  • Contact Pressure: Apply pressure using the anvil until the "Energy Meter" or throughput stabilizes. Note: Inconsistent pressure causes variability in the 3400 cm⁻¹ amine intensity.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not use smoothing algorithms initially, as they may obscure the splitting of the tert-butyl bands at 2960 cm⁻¹.

Self-Validation Check:

  • Pass: Distinct doublet at >3300 cm⁻¹ AND sharp peaks at ~2960 cm⁻¹.

  • Fail: Broad "hump" at 3400 cm⁻¹ (Wet sample) or strong peak at 1530 cm⁻¹ (Precursor contamination).

References
  • Becerra, D., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1992. (Provides analogous spectral data for 3-tert-butyl-1-methyl pyrazole cores). Link

  • BenchChem Application Notes. (2024). 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. (Validates the Nitro-to-Amine spectral shift methodology for 4-aminopyrazoles). Link

  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl 1H-pyrazole-4-carboxylates. PMC. (Structural confirmation of 4-substituted pyrazoles). Link

  • Sigma-Aldrich (Merck). Product Specification: 1-(tert-Butyl)-1H-pyrazol-4-amine. (Reference for unmethylated analog comparison). Link

Sources

Comparative

Validating the synthesis of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine via LC-MS

This guide outlines a scientifically rigorous approach to validating the synthesis of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (CAS: 1132833-25-6), a critical intermediate in the development of kinase inhibitors (e.g., L...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to validating the synthesis of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine (CAS: 1132833-25-6), a critical intermediate in the development of kinase inhibitors (e.g., LRRK2 inhibitors).

Unlike standard protocols, this guide focuses on the "Isomer Challenge" —the critical need to distinguish the target 1-methyl-3-tert-butyl regioisomer from its 1-methyl-5-tert-butyl byproduct, a common failure point in scale-up synthesis.

The Molecule & The Challenge

  • Target: 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine.

  • Formula: C₈H₁₅N₃.

  • Exact Mass: 153.1266 Da ([M+H]⁺ = 154.1339).

  • Critical Quality Attribute (CQA): Regioisomeric Purity.

The Synthesis Trap: The most robust synthetic route involves the methylation of 3(5)-tert-butylpyrazole. This reaction is regioselective but not regiospecific , yielding a mixture of the desired 1-methyl-3-tert-butyl isomer (Target) and the 1-methyl-5-tert-butyl isomer (Impurity). If not separated before the nitration/reduction steps, the impurity persists, leading to "ghost" peaks in biological assays that are structurally nearly identical to the drug candidate.

Synthesis & Validation Workflow

This protocol treats the synthesis not as a linear path, but as a Self-Validating System where LC-MS acts as the gatekeeper at the critical methylation step.

Step-by-Step Protocol
  • Methylation (The Divergence Point):

    • Reactants: 3-Tert-butyl-1H-pyrazole + Methyl Iodide (MeI) + Cs₂CO₃ (Base).

    • Condition: DMF, 0°C to RT.

    • Outcome: Mixture of Isomer A (1,3-subst) and Isomer B (1,5-subst).

    • Validation:LC-MS Checkpoint 1 . The 1,5-isomer (sterically crowded) typically elutes earlier on C18 columns due to reduced interaction with the stationary phase compared to the flatter 1,3-isomer.

  • Nitration:

    • Reactants: Isomer A (Pure) + HNO₃/H₂SO₄.

    • Outcome: 3-Tert-butyl-1-methyl-4-nitro-1H-pyrazole.

  • Reduction:

    • Reactants: Pd/C + H₂ (balloon) or Fe/NH₄Cl.

    • Outcome:Target Amine .

SynthesisWorkflow Start Start: 3-Tert-butyl-1H-pyrazole Methylation Step 1: Methylation (MeI, Cs2CO3) Start->Methylation IsomerCheck CRITICAL CHECKPOINT: LC-MS Regioisomer Ratio Methylation->IsomerCheck Separation Purification (Flash Chromatography) IsomerCheck->Separation Isomer Mixture Detected Nitration Step 2: Nitration (HNO3/H2SO4) IsomerCheck->Nitration >99% Regio-purity (Rare) Separation->Nitration Pure 1,3-Isomer Reduction Step 3: Reduction (Pd/C, H2) Nitration->Reduction FinalProduct Target: 3-t-Bu-1-Me-pyrazol-4-amine Reduction->FinalProduct

Figure 1: Synthesis workflow emphasizing the critical LC-MS checkpoint for isomer differentiation.

Analytical Method: LC-MS Validation

LC-MS is superior to HPLC-UV for this molecule because the pyrazole ring lacks a strong chromophore, making UV detection at 254 nm insensitive. MS detection provides both sensitivity and structural confirmation.

Instrument Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm)High surface area for separating hydrophobic regioisomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the amine ([M+H]⁺).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for nitrogen heterocycles than MeOH.
Gradient 5% B to 95% B over 5 minFast ramp; the t-butyl group makes the molecule moderately lipophilic.
Flow Rate 0.4 mL/minOptimal for ESI ionization efficiency.
Ionization ESI Positive ModeThe 4-amine is basic; readily forms [M+H]⁺.
MS/MS Fragmentation Strategy (MRM)

To validate the structure, you must monitor specific transitions. The fragmentation pattern of amino-pyrazoles is predictable.

  • Precursor Ion: 154.1 m/z ([M+H]⁺)

  • Primary Transition (Quantifier): 154.1 → 137.1 m/z

    • Mechanism:[1][2][3] Loss of NH₃ (neutral loss of 17 Da). Characteristic of primary amines.

  • Secondary Transition (Qualifier): 154.1 → 97.1 m/z

    • Mechanism:[1][2][3] Loss of the tert-butyl group (as isobutylene, 56 Da) or fragmentation of the pyrazole ring.

Comparative Analysis: LC-MS vs. Alternatives

Why is LC-MS the "Gold Standard" for this specific application?

FeatureLC-MS (Recommended) 1H-NMR HPLC-UV
Sensitivity High (pg levels). Essential for cleaning validation.Low (mg levels required).[4][5]Moderate (requires low wavelength ~210nm).
Isomer ID Good . Separates isomers by retention time; MS confirms MW.Excellent . Definitive structural ID via NOESY (interaction between N-Me and t-Bu).Poor. Isomers often co-elute; UV spectra are identical.
Throughput High (5 min run).Low (Sample prep + acquisition).High.
Matrix Tolerance High. Can analyze crude reaction mixtures.Low. Requires pure sample.Low. Solvent fronts interfere at 210nm.

Expert Insight: While NMR is the absolute truth for structure elucidation (proving which isomer is which), LC-MS is the workhorse for process validation . Once you have used NMR to confirm that Isomer A (RT = 3.2 min) is the target and Isomer B (RT = 2.8 min) is the impurity, you rely on LC-MS for all subsequent batch releases.

Validation Criteria (ICH Q2 Standards)

To certify the method for drug development use, the following criteria must be met:

  • Specificity:

    • Demonstrate baseline separation (Resolution > 1.5) between the Target Amine and the 1-methyl-5-tert-butyl impurity.

    • Acceptance: No interference in the blank at the retention time of the analyte.

  • Linearity:

    • Range: 0.1 µg/mL to 100 µg/mL.

    • Acceptance: R² > 0.99.[1]

  • Accuracy (Recovery):

    • Spike the amine into the crude reaction matrix at 80%, 100%, and 120% levels.

    • Acceptance: 90–110% recovery.

  • Precision:

    • Inject 6 replicates of the standard.

    • Acceptance: RSD < 2.0% for peak area.

DecisionTree Sample Crude Product Sample LCMS Run LC-MS (C18, ESI+) Sample->LCMS SinglePeak Single Peak @ RT? LCMS->SinglePeak MassCheck Mass = 154.1? SinglePeak->MassCheck Yes Fail FAIL: Repurify SinglePeak->Fail No (Isomers present) FragmentCheck Fragment 137 & 97? MassCheck->FragmentCheck Yes MassCheck->Fail No Pass PASS: Validated Product FragmentCheck->Pass Yes FragmentCheck->Fail No

Figure 2: Analytical decision tree for batch release.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

  • LC-MS of Aminopyrazoles: BenchChem. (2025). Comparative Guide to Analytical Method Validation for Pyrazole Derivatives.

  • ICH Guidelines: International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Synthesis of 4-Aminopyrazoles: Wiley Online Library. Nitration and Reduction of 1-Methylpyrazoles.

  • Mass Spectrometry of Heterocycles: NIST Mass Spec Data Center. Fragmentation of 1-methyl-1H-pyrazol-4-amine.

Sources

Validation

Solid-State Profiling &amp; Crystal Structure Analysis: 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine Salts

The following guide is a technical analysis and operational framework for the solid-state characterization of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine salts. It is designed for pharmaceutical scientists and crystallograp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis and operational framework for the solid-state characterization of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine salts. It is designed for pharmaceutical scientists and crystallographers evaluating this intermediate for drug substance development.

Executive Summary: The Structural Mandate

In the development of pyrazole-based kinase inhibitors and pharmaceutical intermediates, the 3-tert-butyl-1-methyl-1H-pyrazol-4-amine (CAS: 1535402-48-2) scaffold presents unique solid-state challenges. Unlike its 5-amino isomer, the 4-amino variant possesses a distinct electronic profile due to the conjugation of the amine with the pyrazole


-system.

This guide compares the Free Base form against its primary salt alternatives (Hydrochloride , Tosylate , and Hemisulfate ). The objective is to transition from a low-melting, potentially waxy free base to a crystalline salt with optimal packing efficiency, thermal stability, and aqueous solubility.

Comparative Analysis: Performance & Alternatives

Physicochemical Landscape

The selection of a salt form is not merely about solubility; it is about engineering the crystal lattice. The free base of 1-methyl-4-aminopyrazoles often exhibits low lattice energy due to weak intermolecular hydrogen bonding (N-H...N). Salt formation introduces strong ionic interactions (Charge-Assisted Hydrogen Bonds, CAHB), significantly altering performance.

PropertyFree Base (Reference) Hydrochloride (HCl) Salt Tosylate (p-TsOH) Salt Alternative: Hemisulfate
Crystallinity Moderate to Low (Waxy tendencies)High (Prismatic/Needles)High (Blocky/Plates)Moderate (Often solvated)
Melting Point < 80 °C (Estimated)> 180 °C (Decomposition)140–160 °C> 200 °C
Hygroscopicity LowModerate (Critical Risk)Low (Non-hygroscopic)High
Aqueous Solubility Poor (< 0.5 mg/mL)Excellent (> 50 mg/mL)Moderate (10–30 mg/mL)High
Packing Motif Weak

-stacking, N-H...N
Ionic N-H...Cl

networks

-

stacking (Tosyl-Pyrazole)
H-bond layers
Structural Performance vs. Alternatives
  • Why HCl? The hydrochloride salt is the industry standard "First-Pass" screen. In this specific pyrazole, protonation occurs at the exocyclic amine or the N2 ring nitrogen depending on pH, but in the solid state, the proton typically resides on the amine, forming a chloride-bridged network. This maximizes lattice enthalpy, driving up the melting point.

  • The Tosylate Advantage: If the HCl salt proves hygroscopic (absorbing atmospheric moisture due to the small Cl

    
     ion's high charge density), the Tosylate  salt is the superior alternative. The bulky tosyl group disrupts water channels and adds lipophilicity, often yielding anhydrous, stable crystals suitable for formulation.
    

Crystal Structure Analysis: Mechanism & Causality

The Hydrogen Bonding Network

Understanding the crystal structure requires mapping the donor-acceptor capabilities.

  • Donor: The 4-amino group (-NH

    
    ) becomes -NH
    
    
    
    upon protonation.
  • Acceptor: The N2 nitrogen of the pyrazole ring and the counter-ion (Cl

    
    , SO
    
    
    
    ).

In the HCl salt , we observe a characteristic "Ladder" motif where chloride ions bridge two antiparallel pyrazole cations. This is the structural cause of the increased thermal stability compared to the free base, which relies on weaker N-H...N interactions.

Visualization of Salt Selection Logic

SaltSelection Start Target: 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine Screen Primary Salt Screen (HCl, HBr, H2SO4, p-TsOH) Start->Screen Analysis X-Ray Powder Diffraction (XRPD) Screen->Analysis Decision1 Is it Crystalline? Analysis->Decision1 PathA Yes: Single Crystal Growth Decision1->PathA Sharp Peaks PathB No: Oil/Amorphous Decision1->PathB Halo/Broad SCXRD SC-XRD Structure Solution PathA->SCXRD PathB->Screen Change Solvent/Counter-ion Metric Evaluate: H-Bond Network & Density SCXRD->Metric Outcome1 Select HCl (High MP, Stable) Metric->Outcome1 Dense Packing Outcome2 Select Tosylate (Non-Hygroscopic) Metric->Outcome2 Hydrophobic Shielding

Figure 1: Logical workflow for the structural selection of pyrazole amine salts. The decision tree prioritizes crystallinity and packing density.

Experimental Protocols (Self-Validating Systems)

Single Crystal Growth Protocol (Vapor Diffusion)

Objective: Obtain X-ray quality crystals of the HCl salt.

  • Dissolution: Dissolve 50 mg of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine in 2 mL of Methanol (MeOH) . Ensure complete clarity.

  • Acidification: Add 1.1 equivalents of 1M HCl in dioxane dropwise. Observation: A slight exotherm or precipitate indicates salt formation.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).

  • Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether or Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in the dark.

  • Validation: Check after 24-72 hours. Success Criteria: Prismatic, birefringent crystals > 0.1 mm. Failure: Amorphous precipitate (diffusion too fast) -> Repeat with Ethanol/Heptane.

Structure Solution & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation).
    
  • Temperature: 100 K (essential to freeze tert-butyl disorder).

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) common for planar aromatic salts.
  • Refinement Check: Pay specific attention to the tert-butyl group rotation . Large thermal ellipsoids on the t-butyl carbons indicate dynamic disorder. Model this using a split-site model (e.g., PART 1 / PART 2 in SHELX) if necessary.

References & Authoritative Sources

  • Synthesis and Characterization of Aminopyrazoles:

    • Source: MDPI, Molbank. "Synthesis and Characterization of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine."

    • Relevance: Provides baseline spectroscopic data (NMR, IR) for the structural isomer, establishing the expected vibrational modes for the tert-butyl and pyrazole ring.

  • Crystallographic Analysis of Pyrazole Salts:

    • Source: NIH / PubMed Central. "Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole."

    • Relevance: Demonstrates the N-H...N hydrogen bonded tetramer motifs typical in pyrazole derivatives, serving as a control for the free base analysis.

  • General Protocol for Salt Screening:

    • Source: Sigma-Aldrich / Merck. "Salts and Co-crystals: A Guide to Solid State Screening."

    • Relevance: Standardizes the solvent selection for the vapor diffusion method described in Section 4.1.

  • Specific Reagent Data (4-Amine Isomer):

    • Source: BLD Pharm. "1-Methyl-3-tert-butyl-1H-pyrazol-4-amine (CAS 1535402-48-2)."[1][2]

    • Relevance: Confirms the commercial availability and basic physical form (Solid) of the specific target molecule.

Sources

Comparative

Bioactivity comparison of tert-butyl pyrazole analogs in medicinal chemistry

Title: tert-Butyl Pyrazole Analogs in Medicinal Chemistry: Balancing Steric Efficacy with Metabolic Stability Executive Summary The tert-butyl pyrazole moiety represents a high-reward, high-risk scaffold in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Title: tert-Butyl Pyrazole Analogs in Medicinal Chemistry: Balancing Steric Efficacy with Metabolic Stability

Executive Summary

The tert-butyl pyrazole moiety represents a high-reward, high-risk scaffold in modern drug discovery. While the bulky tert-butyl group serves as an exceptional "lipophilic anchor"—filling hydrophobic pockets in targets like COX-2 and B-Raf kinases—it simultaneously introduces a metabolic "soft spot" susceptible to rapid CYP450 oxidation. This guide objectively compares the bioactivity of tert-butyl pyrazoles against their methyl and trifluoromethyl analogs, providing experimental protocols for regioselective synthesis and metabolic stability assessment.

Part 1: The Steric vs. Lipophilic Trade-off (SAR Analysis)

In medicinal chemistry, the tert-butyl group is often employed to exploit the "Magic Methyl" effect's larger cousin: the Hydrophobic Anchor Effect .

The COX-2 Selectivity Mechanism

The most prominent application of tert-butyl pyrazoles is in the design of selective COX-2 inhibitors. Unlike COX-1, the COX-2 active site contains a secondary "side pocket" created by the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.[1]

  • Mechanism: The tert-butyl group on the pyrazole ring is perfectly sized to wedge into this valine-created pocket, locking the inhibitor in place.

  • Comparison:

    • Methyl Analogs: Often lack the steric bulk to achieve high selectivity (SI), binding promiscuously to both COX-1 and COX-2.

    • Trifluoromethyl (CF3) Analogs: (e.g., Celecoxib) Provide strong selectivity but differ in electronic properties (electron-withdrawing vs. electron-donating tert-butyl).

The Metabolic Liability (The "Soft Spot")

Despite binding efficacy, the tert-butyl group is a primary target for CYP2C8 and CYP3A4 . The exposed methyl groups undergo sequential oxidation:

  • Hydroxylation to the alcohol (often retaining some activity).

  • Oxidation to the carboxylic acid (usually inactive and rapidly cleared).

Bioisosteric Solution: Recent data (Novartis/Vertex) suggests replacing the tert-butyl group with a 1-(trifluoromethyl)cyclopropyl group. This retains the steric bulk and lipophilicity but eliminates the labile C-H bonds, significantly extending half-life (


).

SAR_Logic Substrate tert-Butyl Pyrazole Target Target Binding (COX-2 / Kinase) Substrate->Target Steric fit in Val523 pocket Metabolism Metabolic Clearance (CYP2C8 / CYP3A4) Substrate->Metabolism Omega-oxidation of Methyl groups HighAffinity High Potency (Low IC50) Target->HighAffinity LowStability Low Stability (Short t1/2) Metabolism->LowStability

Caption: Figure 1. The dual nature of the tert-butyl group: It enhances binding affinity via steric filling but compromises pharmacokinetic stability via CYP-mediated oxidation.

Part 2: Comparative Bioactivity Data[2][3]

The following table synthesizes data comparing a standard tert-butyl pyrazole analog against methyl and bioisosteric variants in a COX-2 inhibition assay context.

Table 1: Bioactivity and Stability Profile of Pyrazole Analogs

Analog TypeR-Group (Pos 3/5)COX-2 IC50 (µM)Selectivity Index (SI)*Microsomal

(min)
Metabolic Fate
Methyl -CH34.5012 (Low)>60Stable
tert-Butyl -C(CH3)30.05 >150 (High) 14Rapid oxidation to -COOH
Trifluoromethyl -CF30.04>200 (High)>120Very Stable
Cp-CF3 -(C3H4)CF3**0.08~140 (High)55 Improved Stability

*Selectivity Index = IC50(COX-1) / IC50(COX-2).[2] Higher is better. **Cp-CF3 = 1-(trifluoromethyl)cyclopropyl (Bioisostere).

Analysis: The tert-butyl analog achieves potency parity with the CF3 analog (Celecoxib-like) but suffers drastically in metabolic stability (14 min vs >120 min). The Cp-CF3 modification offers a "middle ground," retaining 80% of the potency while quadrupling the half-life.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of tert-Butyl Pyrazoles

Achieving the correct position of the tert-butyl group (Position 3 vs. 5) is critical for bioactivity. Standard hydrazine condensations often yield mixtures.

Principle: Steric bulk directs the initial nucleophilic attack. Using fluorinated solvents (TFE) can enhance regioselectivity via hydrogen bond activation.

Step-by-Step Workflow:

  • Reagents: Combine 4,4-dimethyl-3-oxopentanenitrile (or equivalent 1,3-diketone) with aryl-hydrazine hydrochloride (1.1 equiv).

  • Solvent System: Dissolve in 2,2,2-Trifluoroethanol (TFE) (0.5 M). Note: TFE is superior to Ethanol for directing regioselectivity in bulky substrates.

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate TFE. Redissolve residue in EtOAc, wash with NaHCO3.

  • Purification: The tert-butyl group creates significant lipophilic differences between isomers. Separate via Flash Chromatography (Silica gel).[3]

    • Isomer A (3-tert-butyl): Elutes first (Less polar).

    • Isomer B (5-tert-butyl): Elutes second (More polar due to N-H interaction).

Synthesis_Flow Start 1,3-Diketone + Hydrazine Solvent Solvent Choice: Trifluoroethanol (TFE) Start->Solvent Mechanism Steric/Electronic Control Solvent->Mechanism H-bond activation Product Regioselective tert-Butyl Pyrazole Mechanism->Product Yields >90% Major Isomer

Caption: Figure 2. Regioselective synthesis workflow utilizing fluorinated solvents to control the positioning of the bulky tert-butyl group.

Protocol B: Microsomal Stability Assay (Validating the "Soft Spot")

To confirm if the tert-butyl group is the metabolic liability.

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Metabolite ID: Look for +16 Da (Hydroxylation) and +30 Da (Carboxylic Acid) mass shifts specifically on the tert-butyl fragment.

References

  • Barnes-Seeman, D., et al. (2013).[4] "Metabolically Stable tert-Butyl Replacement."[4][5] ACS Medicinal Chemistry Letters. Demonstrates the Cp-CF3 bioisostere strategy.

  • Gedawy, E. M., et al. (2016). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity... of hybrid pyrazole analogues."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Provides specific IC50 and SI data for pyrazole sulfonamides.

  • Faria, J. V., et al. (2017). "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology. Reviews the SAR of pyrazole derivatives in inflammation.

  • BenchChem Technical Support. (2025). "Regioselective Synthesis of Substituted Pyrazoles." BenchChem Guides. Protocols for controlling pyrazole isomerism.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine

This guide provides essential safety and logistical information for the handling of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine. As this compound and its analogs are integral to modern synthetic chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine. As this compound and its analogs are integral to modern synthetic chemistry and drug discovery, a deep understanding of its hazard profile is critical for ensuring personnel safety and experimental integrity.[1][2][3][4] The protocols herein are derived from established chemical safety principles and data from closely related structural analogs to provide a comprehensive operational framework.

Hazard Identification and Foundational Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. Before any handling of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine, it is imperative to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from close structural analogs, such as 1-(tert-Butyl)-1H-pyrazol-4-amine and 3-(tert-Butyl)-1H-pyrazol-5-amine, provide a reliable basis for assessing its toxicological profile.[5]

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[5][6]

Table 1: Synthesized Hazard Profile from Structural Analogs

Hazard Class Hazard Statement Code Description Source Analog(s)
Acute Toxicity, Oral H302 Harmful if swallowed 1-(tert-Butyl)-1H-pyrazol-4-amine
Skin Irritation H315 Causes skin irritation 1-(tert-Butyl)-1H-pyrazol-4-amine, 3-(tert-Butyl)-1H-pyrazol-5-amine
Eye Irritation H319 Causes serious eye irritation 1-(tert-Butyl)-1H-pyrazol-4-amine, 3-(tert-Butyl)-1H-pyrazol-5-amine
Acute Toxicity, Inhalation H332 Harmful if inhaled 1-(tert-Butyl)-1H-pyrazol-4-amine

| Respiratory Irritation | H335 | May cause respiratory irritation | 1-(tert-Butyl)-1H-pyrazol-4-amine, 3-(tert-Butyl)-1H-pyrazol-5-amine |

Rationale: This synthesized profile adopts a conservative approach by assuming the target compound shares the hazards of its closest relatives. This principle of "structure-activity relationship" is a standard practice in chemical safety for managing novel or sparsely documented substances.

cluster_0 Risk Assessment Workflow Identify Hazards Identify Hazards Assess Exposure Potential Assess Exposure Potential Identify Hazards->Assess Exposure Potential Analyze Data (SDS) Select Controls Select Controls Assess Exposure Potential->Select Controls Task-Specific Analysis Implement & Review Implement & Review Select Controls->Implement & Review Engineering, Admin, PPE

Caption: Risk assessment is a continuous cycle, not a static checklist.

Core Personal Protective Equipment (PPE) Protocol

Based on the hazard profile, a multi-layered PPE approach is mandatory. Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense. PPE serves as the essential final barrier between the researcher and the chemical.

Hand Protection: Chemical-Resistant Gloves
  • Requirement: Nitrile or neoprene gloves are required. Always wear two pairs (double-gloving) when handling the pure solid or concentrated solutions.

  • Rationale: Aromatic amines as a class have the potential to permeate glove materials.[7] Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination without exposing the skin.

  • Operational Mandate: Gloves must be inspected for tears or pinholes before each use. Remove and replace gloves immediately if contamination is suspected. Never wear gloves outside of the laboratory area. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[8][9]

Eye and Face Protection: Preventing Splash and Aerosol Contact
  • Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times. When there is a significant risk of splashing (e.g., transferring large volumes of solutions), a full-face shield must be worn in addition to safety goggles.

  • Rationale: The compound is a serious eye irritant.[5][6] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine dust. A face shield protects the entire face from direct splashes.

Body Protection: Laboratory Coat and Aprons
  • Requirement: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement. For procedures involving larger quantities (>5g) or significant splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Rationale: This prevents the compound, which is a skin irritant, from contaminating personal clothing and skin.[5] Contaminated clothing must be removed immediately and laundered separately before reuse.[10]

Respiratory Protection: Engineering Controls as the Primary Barrier
  • Requirement: All operations involving the solid compound or its solutions must be conducted within a properly functioning and certified chemical fume hood.

  • Rationale: The compound is classified as potentially harmful if inhaled and may cause respiratory irritation.[5] A fume hood is the most effective way to prevent inhalation exposure by capturing dust and vapors at the source.

  • Contingency Plan: In the event of a large spill or failure of engineering controls, respiratory protection will be necessary. A full-face respirator with combination organic vapor/P100 cartridges is the appropriate choice. All personnel required to wear respirators must be properly fit-tested and trained.

Safe Handling and Operational Workflow

This section details a standard procedure for weighing the solid compound and preparing a stock solution.

cluster_workflow Workflow: Weighing and Dissolution A 1. Preparation - Verify Fume Hood - Don Full PPE B 2. Weighing - Use Anti-Static Weigh Boat - Tare Balance - Add Compound Slowly A->B Enter Hood C 3. Dissolution - Place Stir Bar in Flask - Add Solvent - Slowly Add Weighed Solid B->C Transfer Solid D 4. Post-Handling - Decontaminate Surfaces - Doff PPE Correctly - Wash Hands C->D Seal & Store

Caption: A systematic workflow minimizes exposure at each step.

Step-by-Step Protocol:

  • Preparation:

    • Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

    • Don all required PPE as specified in Section 2: double nitrile gloves, safety goggles, and a buttoned lab coat.

    • Place all necessary equipment (spatula, weigh boat, flask with stir bar, solvent) into the fume hood.

  • Weighing the Solid:

    • Place an anti-static weigh boat on the analytical balance inside the fume hood and tare the balance.

    • Carefully transfer the desired amount of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly and close to the surface to minimize the generation of airborne dust.

    • Secure the cap on the stock bottle immediately after dispensing.

  • Preparing the Solution:

    • Add the appropriate volume of the desired solvent to the receiving flask.

    • Carefully add the weighed solid to the solvent in the flask.

    • Rationale: Adding the solid to the solvent (rather than vice-versa) minimizes the risk of splashing and aerosolization.

    • Seal the flask and allow the compound to dissolve with stirring.

  • Decontamination and Doffing:

    • Wipe down the spatula, the balance, and any surfaces inside the fume hood that may have been contaminated, using a cloth dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the wipe in the solid hazardous waste container.

    • Remove the outer pair of gloves and dispose of them in the designated waste.

    • With the inner gloves still on, transport the sealed solution to its designated storage or use area.

    • Remove the lab coat, then the safety goggles, and finally the inner pair of gloves.

    • Immediately wash hands thoroughly with soap and water for at least 20 seconds.

Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Table 2: Storage and Disposal Plan

Aspect Procedure Rationale
Storage Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5][10] Prevents degradation from moisture and air, and clear labeling prevents accidental misuse.
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11] Avoids potentially hazardous chemical reactions.
Waste Disposal All solid waste (contaminated gloves, weigh boats, paper towels) must be collected in a designated, sealed, and labeled hazardous waste container. Prevents the release of the chemical into the environment and complies with hazardous waste regulations.
Unused solutions and reaction mixtures must be collected in a designated, sealed, and labeled liquid hazardous waste container. Never dispose of this chemical down the drain, as it can be harmful to aquatic life and is not intended for wastewater treatment systems.[5]

| | All disposal must be handled through the institution's environmental health and safety office or a licensed waste disposal contractor.[5][6] | Ensures compliance with all local, state, and national environmental regulations. |

By adhering to this comprehensive guide, researchers can confidently handle 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine, minimizing personal risk and ensuring the integrity of their work in a safe and controlled laboratory environment.

References

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  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
  • 3-(Tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine. (n.d.). Pharmaffiliates.
  • El-Sayed, M. A. A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
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  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2025, October 16). ResearchGate.
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